molecular formula C15H11ClF3NO2 B600911 rac Methyl Efavirenz CAS No. 353270-76-5

rac Methyl Efavirenz

Número de catálogo: B600911
Número CAS: 353270-76-5
Peso molecular: 329.70 g/mol
Clave InChI: VTRDGEWILKMMRP-CTCYHXBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Efavirenz potential synthetic impurity and degradation product.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

353270-76-5

Fórmula molecular

C15H11ClF3NO2

Peso molecular

329.70 g/mol

Nombre IUPAC

(4S)-6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C15H11ClF3NO2/c1-8-6-9(8)4-5-14(15(17,18)19)11-7-10(16)2-3-12(11)20-13(21)22-14/h2-3,7-9H,6H2,1H3,(H,20,21)/t8?,9?,14-/m0/s1

Clave InChI

VTRDGEWILKMMRP-CTCYHXBNSA-N

SMILES

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

SMILES isomérico

CC1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

SMILES canónico

CC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Apariencia

White Solid

melting_point

162-165°C

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one;  6-Chloro-1,4-dihydro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to rac Methyl Efavirenz: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a cornerstone of antiretroviral therapy, widely prescribed for the management of Human Immunodeficiency Virus (HIV) type 1 infection. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-established. The purity and stability of the active pharmaceutical ingredient (API) are critical for its safety and effectiveness. This technical guide provides a comprehensive overview of rac Methyl Efavirenz, a potential synthetic impurity and degradation product of Efavirenz. Understanding the chemical structure, properties, and analytical detection of such impurities is paramount in drug development and quality control.

Chemical Structure and Properties

This compound is the N-methylated derivative of Efavirenz. The addition of a methyl group to the nitrogen atom of the benzoxazinone ring distinguishes it from the parent compound.

Chemical Structure:

The chemical structure of this compound is presented below:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its isolation, characterization, and for understanding its behavior in pharmaceutical formulations.

PropertyValueReference
Molecular Formula C15H11ClF3NO2[1][2]
Molecular Weight 329.70 g/mol [2]
Appearance White Solid[3]
Melting Point 162-165°C[3]
LogP 3.7683[1]
Density 1.484 g/cm³[1]
Boiling Point 348.474°C at 760 mmHg[1]
Flash Point 164.551°C[1]

Synthesis and Formation

  • Side-reaction during Efavirenz Synthesis: If methylating agents or reagents containing methyl groups are present during the synthesis of Efavirenz, inadvertent N-methylation of the benzoxazinone ring could occur.

  • Degradation of Efavirenz: Under certain storage conditions or in the presence of specific excipients, Efavirenz may degrade to form methylated derivatives. Forced degradation studies of Efavirenz have identified numerous degradation products, and while N-methyl Efavirenz is not explicitly named as a primary degradant in the cited studies, its potential formation cannot be ruled out.

Hypothesized Synthetic Route (N-methylation):

A plausible, though unconfirmed, laboratory-scale synthesis of this compound would involve the N-methylation of Efavirenz. A general protocol for such a reaction could be as follows:

  • Deprotonation: Efavirenz would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would be added to deprotonate the nitrogen of the carbamate.

  • Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), would then be added to the reaction mixture. The deprotonated nitrogen would act as a nucleophile, attacking the methyl group and forming the N-methyl bond.

  • Work-up and Purification: The reaction would be quenched with water or an aqueous ammonium chloride solution. The product would then be extracted with an organic solvent, and the organic layer would be washed, dried, and concentrated. The crude product would be purified using a suitable technique, such as column chromatography, to isolate this compound.

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated from the available literature. Appropriate safety precautions must be taken when handling these reagents.

Analytical Methodologies for Detection and Quantification

The detection and quantification of impurities in Efavirenz drug substance and formulations are crucial for quality control. The methods employed are typically stability-indicating, meaning they can separate the API from its degradation products and impurities.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a widely used technique for the analysis of Efavirenz and its related compounds. A typical method would involve:

  • Column: A C18 or C8 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often run in a gradient or isocratic mode.

  • Detection: UV detection at a wavelength where both Efavirenz and its impurities have significant absorbance (e.g., 247 nm).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For highly sensitive and specific detection, particularly at trace levels, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It allows for the identification and quantification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: A General HPLC Method for Efavirenz Impurity Profiling

The following is a representative HPLC method adapted from the literature for the analysis of Efavirenz and its impurities. This method would need to be specifically validated for the quantification of this compound.

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 80% A, 20% B

    • 10-30 min: Linear gradient to 20% A, 80% B

    • 30-35 min: Hold at 20% A, 80% B

    • 35-40 min: Return to initial conditions (80% A, 20% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to a known concentration.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activity or signaling pathways of this compound. As it is considered an impurity, it has likely not been the subject of extensive pharmacological investigation. The primary concern with such impurities is their potential toxicity. In-silico toxicity prediction tools can be used for an initial assessment of the potential toxicological profile of degradation products.

The biological context of this compound is best understood through the well-characterized mechanism of action and metabolism of its parent compound, Efavirenz.

Efavirenz Mechanism of Action and Metabolism:

Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that renders the enzyme inactive and prevents the conversion of viral RNA to DNA.

Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP3A4. The major metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is then further metabolized by glucuronidation before excretion.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 8-hydroxyefavirenz) Efavirenz->Hydroxylated_Metabolites CYP2B6, CYP3A4 (Hydroxylation) Glucuronidated_Metabolites Glucuronidated Metabolites Hydroxylated_Metabolites->Glucuronidated_Metabolites UGT (Glucuronidation) Excretion Excretion Glucuronidated_Metabolites->Excretion Impurity_Analysis_Workflow Start Efavirenz Drug Substance Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Screening HPLC Screening for Potential Impurities Start->HPLC_Screening Forced_Degradation->HPLC_Screening Impurity_Isolation Isolation of Unknown Impurities (e.g., Preparative HPLC) HPLC_Screening->Impurity_Isolation Structure_Elucidation Structure Elucidation (MS, NMR, IR) Impurity_Isolation->Structure_Elucidation Method_Development Analytical Method Development and Validation (HPLC/LC-MS) Structure_Elucidation->Method_Development Routine_QC Routine Quality Control Testing Method_Development->Routine_QC

References

Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a hypothetical, yet scientifically plausible, multi-step synthesis pathway for racemic Methyl Efavirenz (6-Chloro-1,4-dihydro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one). Racemic Methyl Efavirenz is recognized as a potential impurity and degradation product of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1] While a dedicated synthesis for this compound is not prevalent in published literature, this document constructs a viable synthetic route by adapting established methodologies for the synthesis of Efavirenz and its precursors. The proposed pathway commences with the synthesis of the key intermediate, 1-ethynyl-1-methylcyclopropane, followed by its reaction with 2-amino-5-chlorophenyl trifluoromethyl ketone and subsequent cyclization to yield the final product. Detailed, step-by-step experimental protocols are provided for each stage, drawing analogies from the synthesis of Efavirenz. Quantitative data, where available for analogous reactions, are presented in tabular format to serve as a benchmark. Diagrams illustrating the synthetic pathway and key reaction mechanisms are included to enhance comprehension.

Introduction

Efavirenz is a critical antiretroviral medication used in the treatment of HIV-1. During its synthesis and storage, various related substances can emerge as impurities. One such potential impurity is racemic Methyl Efavirenz, distinguished by the presence of a methyl group on the cyclopropyl ring. Understanding the formation and synthesis of such impurities is paramount for quality control and regulatory compliance in drug manufacturing. This guide provides a comprehensive, albeit hypothetical, technical overview of a potential synthesis pathway for racemic Methyl Efavirenz, intended to aid researchers and drug development professionals in impurity synthesis and characterization.

The proposed synthesis is a three-stage process:

  • Synthesis of 1-ethynyl-1-methylcyclopropane: A crucial building block, this intermediate is proposed to be synthesized from methyl cyclopropyl ketone via the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.

  • Formation of the Propargyl Alcohol Intermediate: This step involves the addition of the lithium acetylide of 1-ethynyl-1-methylcyclopropane to 2-amino-5-chlorophenyl trifluoromethyl ketone.

  • Cyclization to Racemic Methyl Efavirenz: The final step is the formation of the benzoxazinone ring from the propargyl alcohol intermediate using a carbonylating agent.

Proposed Synthetic Pathway

The overall hypothetical synthetic pathway for racemic Methyl Efavirenz is depicted below.

Rac_Methyl_Efavirenz_Synthesis A Methyl Cyclopropyl Ketone B 1-Ethynyl-1-methylcyclopropane A->B Bestmann-Ohira Reagent D rac-2-(2-Amino-5-chlorophenyl)-4- (1-methylcyclopropyl)-1,1,1-trifluoro- 3-butyn-2-ol B->D 1. n-BuLi 2. Addition to C C 2-Amino-5-chlorophenyl trifluoromethyl ketone C->D E rac-Methyl Efavirenz D->E Carbonyldiimidazole (CDI)

Figure 1: Proposed synthesis pathway for racemic Methyl Efavirenz.

Experimental Protocols

The following experimental protocols are hypothetical and adapted from established procedures for the synthesis of Efavirenz and related compounds.

Stage 1: Synthesis of 1-Ethynyl-1-methylcyclopropane

This stage employs the Bestmann-Ohira modification of the Seyferth-Gilbert homologation to convert methyl cyclopropyl ketone into the desired terminal alkyne. This method is advantageous as it proceeds under milder basic conditions compared to the original Seyferth-Gilbert protocol.

Reaction: Methyl Cyclopropyl Ketone → 1-Ethynyl-1-methylcyclopropane

Experimental Protocol (Adapted from the Bestmann-Ohira procedure):

  • To a stirred solution of methyl cyclopropyl ketone (1.0 eq) in methanol at 0 °C, add the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq).

  • Add potassium carbonate (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 1-ethynyl-1-methylcyclopropane.

ParameterValue (Analogous Reactions)
Yield 70-90%
Purity >95% (by GC)
Stage 2: Synthesis of rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol

This step involves the nucleophilic addition of the acetylide of 1-ethynyl-1-methylcyclopropane to the trifluoromethyl ketone. The procedure is adapted from the synthesis of the analogous intermediate in the Efavirenz pathway, which typically employs a Grignard reagent or a lithium acetylide.[2]

Reaction: 1-Ethynyl-1-methylcyclopropane + 2-Amino-5-chlorophenyl trifluoromethyl ketone → rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol

Experimental Protocol (Adapted from Efavirenz intermediate synthesis):

  • Dissolve 1-ethynyl-1-methylcyclopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting lithium acetylide solution for 30 minutes.

  • In a separate flask, dissolve 2-amino-5-chlorophenyl trifluoromethyl ketone (1.0 eq) in anhydrous THF.

  • Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue (Analogous Reactions)
Yield 85-95%
Purity >98% (by HPLC)
Stage 3: Synthesis of rac-Methyl Efavirenz

The final step is the cyclization of the amino alcohol intermediate to form the benzoxazinone ring. This is typically achieved using a carbonylating agent such as carbonyldiimidazole (CDI), phosgene, or a phosgene equivalent like triphosgene.[3] CDI is a safer and commonly used reagent for this transformation.

Reaction: rac-2-(2-Amino-5-chlorophenyl)-4-(1-methylcyclopropyl)-1,1,1-trifluoro-3-butyn-2-ol → rac-Methyl Efavirenz

Experimental Protocol (Adapted from Efavirenz cyclization):

  • Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash successively with 1M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure racemic Methyl Efavirenz.

ParameterValue (Analogous Reactions)
Yield 75-90%
Purity >99% (by HPLC)

Reaction Mechanisms

The key transformations in this synthesis involve well-established reaction mechanisms.

Bestmann-Ohira Homologation

The reaction proceeds through the formation of a diazoalkene intermediate, which then eliminates nitrogen and undergoes a 1,2-hydride shift to form the terminal alkyne.

Bestmann_Ohira Ketone Ketone Diazoalkene Diazoalkene Ketone->Diazoalkene Bestmann-Ohira Reagent, K2CO3, MeOH Vinyl Carbene Vinyl Carbene Diazoalkene->Vinyl Carbene - N2 Alkyne Alkyne Vinyl Carbene->Alkyne 1,2-H shift

Figure 2: Simplified mechanism of the Bestmann-Ohira homologation.
Benzoxazinone Ring Formation

The cyclization with CDI involves the formation of an intermediate N-acyl imidazole, which is then intramolecularly attacked by the tertiary alcohol to form the carbamate ring.

Cyclization_Mechanism AminoAlcohol Amino Alcohol Intermediate AcylImidazole N-Acyl Imidazole Intermediate AminoAlcohol->AcylImidazole + CDI - Imidazole Product rac-Methyl Efavirenz AcylImidazole->Product Intramolecular Cyclization - Imidazole

Figure 3: Cyclization mechanism to form the benzoxazinone ring.

Conclusion

This technical guide provides a detailed, though hypothetical, pathway for the synthesis of racemic Methyl Efavirenz. By leveraging established chemical transformations used in the synthesis of Efavirenz, a robust and plausible route has been outlined. The provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals aiming to synthesize this and other related impurities for analytical and toxicological studies. The successful synthesis and characterization of such impurities are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

A Technical Guide to rac-Methyl Efavirenz: Physicochemical Properties, Synthetic Considerations, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Methyl Efavirenz, a potential synthetic impurity and degradation product of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its physicochemical properties, proposes a potential synthetic pathway, and outlines detailed experimental protocols for its detection and quantification. Additionally, it contextualizes the relevance of this compound by detailing the metabolic pathways of the parent drug, Efavirenz.

Physicochemical Properties of rac-Methyl Efavirenz

A summary of the key physicochemical data for rac-Methyl Efavirenz is presented below. This information is crucial for its identification, synthesis, and the development of analytical methods.

PropertyValueCitations
CAS Number 353270-76-5[1][2][3]
1217623-65-8 (for a mixture of diastereomers)[4]
Molecular Formula C₁₅H₁₁ClF₃NO₂[1][2][3][4]
Molecular Weight 329.702 g/mol (more precise), 329.70 g/mol [1][2]
Synonyms 6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[1]

Context: Efavirenz Mechanism of Action and Metabolism

To understand the significance of rac-Methyl Efavirenz as a potential impurity, it is essential to be familiar with the biological activity of the parent compound, Efavirenz. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It non-competitively binds to a hydrophobic pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA, thus halting viral replication.[5][6][7]

The metabolism of Efavirenz is primarily hepatic and is mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the 8-hydroxylation of Efavirenz to 8-hydroxyefavirenz, predominantly catalyzed by the CYP2B6 enzyme. A minor pathway involves 7-hydroxylation, which is mainly carried out by CYP2A6. These hydroxylated metabolites can be further conjugated with glucuronic acid for excretion. The diagram below illustrates the primary metabolic pathways of Efavirenz.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy8 8-hydroxyefavirenz Efavirenz->Hydroxy8 CYP2B6 (major) CYP2A6 Hydroxy7 7-hydroxyefavirenz Efavirenz->Hydroxy7 CYP2A6 (minor) Dihydroxy 8,14-dihydroxyefavirenz Hydroxy8->Dihydroxy CYP2B6 Glucuronide Glucuronide Conjugates Hydroxy8->Glucuronide Hydroxy7->Glucuronide

Caption: Primary metabolic pathways of Efavirenz.

Proposed Synthesis of rac-Methyl Efavirenz

Synthesis_Workflow start Starting Material: 4-chloro-2-(trifluoromethyl)aniline step1 Reaction with 1-ethynyl-2-methylcyclopropane start->step1 Coupling Reaction step2 Cyclization Reaction step1->step2 e.g., with phosgene or a phosgene equivalent step3 Purification step2->step3 e.g., Column Chromatography product rac-Methyl Efavirenz step3->product

Caption: Proposed synthetic workflow for rac-Methyl Efavirenz.

Experimental Protocols

The following are detailed, albeit adapted, experimental protocols for the detection and quantification of rac-Methyl Efavirenz, treating it as a related substance to Efavirenz. These methods are based on established analytical techniques for Efavirenz and its impurities.

High-Performance Liquid Chromatography (HPLC-UV) Method for Impurity Profiling

This method is designed for the separation and quantification of rac-Methyl Efavirenz from the Efavirenz drug substance.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Data acquisition and processing software

  • Chromatographic Conditions: | Parameter | Condition | |---|---| | Column | Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 30 | | | 25 | 70 | | | 30 | 70 | | | 32 | 30 | | | 40 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 247 nm | | Injection Volume | 10 µL |

  • Sample Preparation:

    • Accurately weigh and dissolve the Efavirenz drug substance in the mobile phase to a final concentration of 1 mg/mL.

    • Prepare a reference standard of rac-Methyl Efavirenz at a concentration of 0.01 mg/mL in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the reference standard to determine the retention time and response factor for rac-Methyl Efavirenz.

    • Inject the sample solution and identify the peak corresponding to rac-Methyl Efavirenz based on its retention time.

    • Quantify the amount of rac-Methyl Efavirenz in the sample using the area normalization method or an external standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Detection

This highly sensitive and selective method is suitable for the detection of trace amounts of rac-Methyl Efavirenz.

  • Instrumentation:

    • LC-MS/MS system (e.g., Triple Quadrupole)

    • Electrospray Ionization (ESI) source

  • Liquid Chromatography Conditions:

    Parameter Condition
    Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
    Mobile Phase A 0.1% Formic acid in Water
    Mobile Phase B 0.1% Formic acid in Acetonitrile
    Gradient As needed to achieve separation
    Flow Rate 0.3 mL/min

    | Injection Volume | 5 µL |

  • Mass Spectrometry Conditions: | Parameter | Condition | |---|---| | Ionization Mode | Negative Electrospray Ionization (ESI-) | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | | | 328.05 | [To be determined experimentally] | | Collision Energy | To be optimized for the specific transition | | Source Temperature | 500 °C |

  • Sample Preparation:

    • Similar to the HPLC-UV method, but with dilutions to bring the concentration within the linear range of the instrument.

  • Analysis:

    • Develop a Multiple Reaction Monitoring (MRM) method using a certified reference standard of rac-Methyl Efavirenz to determine the optimal precursor and product ion transitions.

    • Establish a calibration curve using a series of dilutions of the reference standard.

    • Analyze the sample and quantify rac-Methyl Efavirenz based on the calibration curve.

The workflow for the analytical detection of rac-Methyl Efavirenz as an impurity is depicted in the following diagram.

Analytical_Workflow sample Efavirenz Drug Substance prep Sample Preparation (Dissolution and Filtration) sample->prep hplc HPLC-UV Analysis prep->hplc Impurity Profiling lcms LC-MS/MS Analysis (for trace levels) prep->lcms High Sensitivity Detection quant Quantification of rac-Methyl Efavirenz hplc->quant lcms->quant

Caption: Analytical workflow for rac-Methyl Efavirenz impurity detection.

References

The Discovery and History of Efavirenz Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Efavirenz, a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in antiretroviral therapy, has a well-documented history since its discovery by DuPont Pharmaceuticals and subsequent FDA approval in 1998[][2]. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. This technical guide provides a comprehensive overview of the discovery, characterization, and control of Efavirenz impurities, drawing from forced degradation studies, process chemistry, and metabolic pathways. Detailed experimental protocols for impurity analysis are provided, along with a summary of known impurities and their typical limits.

A Brief History of Efavirenz

Efavirenz, with the chemical name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one, was a significant advancement in HIV-1 treatment as one of the first once-daily antiretroviral drugs[][2][3]. It was initially developed by DuPont Pharmaceuticals under the code name DMP 266 and received FDA approval on September 21, 1998[]. The European Union approved it in 1999[2]. Over the years, the manufacturing process has been refined, and generic versions have become available, with Mylan receiving FDA approval for a generic tablet in 2016[].

Metabolic Pathways of Efavirenz

The primary route of Efavirenz clearance is through hepatic metabolism, predominantly by the cytochrome P450 system[4]. The main enzyme responsible for its primary clearance is CYP2B6, which catalyzes the 8-hydroxylation to form 8-hydroxyefavirenz[4][5]. Another notable metabolic pathway is the 7-hydroxylation, primarily mediated by CYP2A6[4][5]. These hydroxylated metabolites can undergo further secondary metabolism, such as the formation of 8,14-dihydroxyefavirenz, and are subsequently glucuronidated for excretion[4][5]. These metabolites are generally considered inactive against HIV-1.

Efavirenz_Metabolism Efavirenz Efavirenz 8-OH-Efavirenz 8-Hydroxyefavirenz Efavirenz->8-OH-Efavirenz CYP2B6 (major) 7-OH-Efavirenz 7-Hydroxyefavirenz Efavirenz->7-OH-Efavirenz CYP2A6 (minor) 8,14-diOH-Efavirenz 8,14-Dihydroxyefavirenz 8-OH-Efavirenz->8,14-diOH-Efavirenz CYP2B6 Glucuronides Glucuronide Conjugates 8-OH-Efavirenz->Glucuronides Glucuronidation 7-OH-Efavirenz->Glucuronides Glucuronidation 8,14-diOH-Efavirenz->Glucuronides Glucuronidation

Caption: Metabolic pathways of Efavirenz.

Efavirenz Impurities: Process-Related and Degradation Products

Impurities in Efavirenz can originate from the manufacturing process or from the degradation of the drug substance over time or under stress conditions.

Process-Related Impurities

The synthesis of Efavirenz is a multi-step process that can lead to the formation of several process-related impurities. A key intermediate in the synthesis is (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL), which is also a known degradation impurity. Due to its aminoaryl structure, AMCOL is considered a potential genotoxic impurity (PGI) and its levels are strictly controlled to a limit of 2.5 ppm in the drug substance and product.

Degradation Products

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. A comprehensive study by Singh et al. (2018) identified twelve degradation products of Efavirenz under various stress conditions, with eleven of these being isolated and structurally characterized using high-resolution mass spectrometry (HRMS), multi-stage tandem mass spectrometry (MSn), and nuclear magnetic resonance (NMR) spectroscopy[][5].

Summary of Forced Degradation Conditions and Observations:

Stress ConditionObservations
Acidic Hydrolysis Moderate degradation observed.
Alkaline Hydrolysis Extensive degradation observed.
Neutral Hydrolysis Some degradation observed.
Oxidative (H₂O₂) Stable, no significant degradation.
Thermal Significant degradation observed.
Photolytic Moderate degradation observed.

Characterization and Quantification of Impurities

A variety of analytical techniques are employed for the identification, characterization, and quantification of Efavirenz impurities. High-performance liquid chromatography (HPLC) with UV detection is the most common method for routine quality control. For the identification and structural elucidation of unknown impurities, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.

Known Efavirenz Impurities and Related Compounds

The following table summarizes some of the known impurities and related compounds of Efavirenz.

Impurity/Related CompoundType
Efavirenz EnantiomerProcess-Related
Efavirenz aminoalcoholProcess-Related/Degradation
(2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (AMCOL)Process-Related/Degradation (PGI)
Efavirenz Related Compound BPharmacopeial Impurity
8-Hydroxy EfavirenzMetabolite/Degradation
7-Hydroxy EfavirenzMetabolite/Degradation
Efavirenz N-oxideDegradation
Deschloro EfavirenzProcess-Related
Efavirenz pent-3-ene-1-yne (cis and trans isomers)Process-Related

Typical specifications for Efavirenz drug substance control individual known impurities to below 0.2-0.3%, unspecified impurities to below 0.1%, and total impurities to under 0.5-1.0%.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This method is suitable for the quantification of Efavirenz and the separation of its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: Water (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detector Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a target concentration of 100 µg/mL.

Gradient HPLC Method for Plasma Samples

This method is designed for the analysis of Efavirenz in plasma, but the gradient can be adapted for impurity profiling.

  • Instrumentation: HPLC with a UV-Visible detector.

  • Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Phosphate buffer pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.5 mL/min.

  • Detector Wavelength: 260 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    1 95 5
    5 20 80
    6 20 80
    6.1 95 5

    | 8 | 95 | 5 |

  • Sample Preparation (for plasma): To 250 µL of plasma, add internal standard and 1 mL of ethyl acetate. Vortex, centrifuge, and evaporate the organic layer. Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Method for Genotoxic Impurity (AMCOL) Quantification

This highly sensitive method is used for the trace-level quantification of the genotoxic impurity AMCOL.

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • Column: Luna C18(2) (100 mm × 4.6 mm, 3 µm).

  • Mobile Phase: 5.0 mM Ammonium acetate: Methanol (35:65, v/v).

  • Ionization Source: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Prepare samples at a concentration of 15.0 mg/mL in a suitable diluent.

Logical Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of impurities in Efavirenz.

Impurity_Workflow cluster_stress Forced Degradation Studies Acid Acid Hydrolysis HPLC_Screening Stability-Indicating HPLC Screening Acid->HPLC_Screening Base Base Hydrolysis Base->HPLC_Screening Oxidation Oxidation Oxidation->HPLC_Screening Thermal Thermal Thermal->HPLC_Screening Photolytic Photolytic Photolytic->HPLC_Screening API Efavirenz API / Drug Product API->HPLC_Screening Detect_Impurities Detect and Quantify Impurities HPLC_Screening->Detect_Impurities LCMS_Analysis LC-MS/MS Analysis Detect_Impurities->LCMS_Analysis If unknown or above threshold Structure_Elucidation Structure Elucidation (HRMS, MSn, NMR) LCMS_Analysis->Structure_Elucidation Identify_Impurity Identify Impurity (Process-related or Degradant) Structure_Elucidation->Identify_Impurity Toxicology_Assessment Toxicological Assessment Identify_Impurity->Toxicology_Assessment Set_Specification Set Specification Limits Toxicology_Assessment->Set_Specification

Caption: Workflow for Efavirenz impurity analysis.

Conclusion

The discovery and history of Efavirenz impurities are intrinsically linked to the evolution of analytical technologies and regulatory expectations. A thorough understanding of the drug's synthesis, degradation pathways, and metabolism is fundamental for the effective control of its impurity profile. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of Efavirenz-containing medicines. Continuous monitoring and characterization of new or unexpected impurities remain a critical aspect of post-approval lifecycle management.

References

The Role of rac-Methyl Efavirenz in the Context of Efavirenz Stability: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rac-Methyl Efavirenz, a known impurity of the antiretroviral drug Efavirenz. While forced degradation studies of Efavirenz have identified numerous degradants, current scientific literature primarily characterizes rac-Methyl Efavirenz as a synthesis-related impurity rather than a product of Efavirenz degradation under typical stability-indicating conditions. This document will delve into the known characteristics of this impurity, its potential origins, and the analytical methodologies employed for its detection and control, thereby clarifying its role in the overall purity and stability profile of Efavirenz.

Executive Summary

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. The control of impurities in the drug substance and product is critical to ensure its safety and efficacy. rac-Methyl Efavirenz is recognized as a process-related impurity by major pharmacopeias, including the United States Pharmacopeia (USP) and the World Health Organization (WHO), where it is designated as Efavirenz Impurity G. This guide synthesizes the available information on rac-Methyl Efavirenz, focusing on its classification, potential formation pathways, and the analytical techniques essential for its monitoring. While direct evidence of its formation as a degradation product is not prominently featured in existing literature, understanding its synthetic origin is crucial for the development of robust control strategies.

Characterization of rac-Methyl Efavirenz

rac-Methyl Efavirenz is structurally similar to Efavirenz, with the key difference being the presence of a methyl group. Its systematic IUPAC name is (4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Table 1: Identification of rac-Methyl Efavirenz as a Pharmacopeial Impurity

Pharmacopeia/OrganizationImpurity DesignationChemical Name
USPMethyl Efavirenz(4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
WHOEfavirenz Impurity G(4S)-6-chloro-4-[(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Potential Formation Pathway of rac-Methyl Efavirenz

Based on the general synthetic routes for Efavirenz, a plausible pathway for the formation of rac-Methyl Efavirenz as a process-related impurity can be postulated. The synthesis of Efavirenz involves the coupling of a protected 4-chloro-2-(trifluoroacetyl)aniline with cyclopropylacetylene. The introduction of the methyl group could potentially occur if a methylated analogue of a synthetic precursor is present as an impurity in the starting materials or is formed during the synthesis.

For instance, if the cyclopropylacetylene starting material contains 1-ethynyl-2-methylcyclopropane as an impurity, this could lead to the formation of rac-Methyl Efavirenz during the coupling reaction.

G cluster_synthesis Plausible Synthetic Origin of rac-Methyl Efavirenz Protected_Aniline Protected 4-chloro-2-(trifluoroacetyl)aniline Coupling Coupling Reaction Protected_Aniline->Coupling Cyclopropylacetylene_Impurity 1-ethynyl-2-methylcyclopropane (Impurity in Starting Material) Cyclopropylacetylene_Impurity->Coupling Methyl_Efavirenz_Precursor Methylated Precursor Coupling->Methyl_Efavirenz_Precursor Cyclization Cyclization Methyl_Efavirenz_Precursor->Cyclization rac_Methyl_Efavirenz rac-Methyl Efavirenz (Impurity G) Cyclization->rac_Methyl_Efavirenz

Caption: Plausible synthetic pathway for the formation of rac-Methyl Efavirenz.

Role in Efavirenz Degradation

Forced degradation studies are instrumental in establishing the intrinsic stability of a drug substance and identifying its potential degradation products.[1] Such studies on Efavirenz have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[2][3] These studies have led to the identification and characterization of several degradation products.[1] However, the formation of rac-Methyl Efavirenz as a degradation product has not been reported in these studies. The primary degradation pathways for Efavirenz appear to involve hydrolysis of the benzoxazinone ring and other transformations that do not result in methylation.[1]

Therefore, based on the currently available scientific literature, the role of rac-Methyl Efavirenz in the degradation of Efavirenz is considered minimal to non-existent. It is primarily controlled as a process-related impurity originating from the manufacturing process.

Experimental Protocols for Detection and Quantification

The control of rac-Methyl Efavirenz and other impurities in Efavirenz is typically achieved using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Stability-Indicating HPLC Method

A typical stability-indicating RP-HPLC method for the analysis of Efavirenz and its impurities would involve the following:

  • Column: A C18 or C8 column is commonly used for the separation.[3]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.[4][5]

  • Detection: UV detection is typically performed at a wavelength where Efavirenz and its impurities exhibit significant absorbance, often around 240-250 nm.[4][5]

  • Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of Efavirenz and its impurities, including rac-Methyl Efavirenz.[2]

Table 2: Example HPLC Method Parameters for Efavirenz Impurity Profiling

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with o-phosphoric acid)
Mobile Phase BAcetonitrile
GradientTime (min)
0
20
25
26
30
Flow Rate1.0 mL/min
DetectionUV at 247 nm
Column Temperature30 °C
Injection Volume20 µL

Note: This is a representative method and specific conditions may vary.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of Efavirenz and the identification of impurities like rac-Methyl Efavirenz.

G Sample_Prep Sample Preparation (Efavirenz Drug Substance/Product) HPLC_Analysis Stability-Indicating HPLC Analysis Sample_Prep->HPLC_Analysis Peak_Detection Peak Detection and Integration HPLC_Analysis->Peak_Detection Impurity_Identification Impurity Identification (Comparison with Reference Standards) Peak_Detection->Impurity_Identification Quantification Quantification of Impurities (Relative to Efavirenz Peak Area) Impurity_Identification->Quantification Reporting Reporting and Specification Check Quantification->Reporting

Caption: General workflow for the analysis of Efavirenz impurities.

Conclusion

References

Spectroscopic Analysis of rac-Methyl Efavirenz: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for racemic Methyl Efavirenz (rac-Methyl Efavirenz), a known impurity and synthetic intermediate of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. A comprehensive analysis of spectroscopic data is crucial for the identification, quantification, and quality control of this compound in pharmaceutical settings.

Chemical Identity:

  • Systematic Name: (±)-6-chloro-4-(2-methylcyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

  • CAS Number: 353270-76-5

  • Molecular Formula: C₁₅H₁₁ClF₃NO₂

  • Molecular Weight: 329.70 g/mol

While specific, experimentally-derived spectroscopic data for rac-Methyl Efavirenz is not publicly available in spectral databases or scientific literature, this guide outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.

Spectroscopic Data Summary

Acquiring detailed, validated spectroscopic data for rac-Methyl Efavirenz typically requires direct purchase of a reference standard from a certified supplier who would provide a comprehensive Certificate of Analysis with the corresponding spectra. However, based on the known structure, the anticipated data is summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for rac-Methyl Efavirenz
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 9.0 - 10.0br s1HN-H (carbamate)
~ 7.0 - 7.5m3HAromatic protons
~ 1.0 - 1.5m1HCyclopropyl CH
~ 0.5 - 1.0m2HCyclopropyl CH₂
~ 1.2d3HMethyl group (CH₃)

Predicted data based on chemical structure and typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for rac-Methyl Efavirenz
Chemical Shift (δ) ppmAssignment
~ 150C=O (carbamate)
~ 120 - 140Aromatic carbons & C=C
~ 123 (q)CF₃
~ 80 - 90Quaternary carbon C(CF₃)
~ 70 - 80Alkyne carbons
~ 10 - 20Cyclopropyl & Methyl carbons

Predicted data based on chemical structure and typical values for similar functional groups.

Table 3: Anticipated IR Absorption Bands for rac-Methyl Efavirenz
Wavenumber (cm⁻¹)Functional Group
~ 3200N-H stretch (carbamate)
~ 2200C≡C stretch (alkyne)
~ 1750C=O stretch (carbamate)
~ 1600, 1480Aromatic C=C stretch
~ 1100 - 1300C-F stretch (trifluoromethyl)
Table 4: Expected Mass Spectrometry Fragmentation for rac-Methyl Efavirenz
m/zInterpretation
329/331[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
[M-CF₃]⁺Loss of trifluoromethyl group
Further fragmentationCleavage of the cyclopropyl and benzoxazinone rings

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like rac-Methyl Efavirenz.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of rac-Methyl Efavirenz in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 250 ppm.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of rac-Methyl Efavirenz with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and characteristic fragment ions.

Mandatory Visualizations

As no specific signaling pathways are directly associated with rac-Methyl Efavirenz as an impurity, a generalized experimental workflow for its characterization is presented below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of rac-Methyl Efavirenz purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample structure Structure Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: Experimental workflow for the synthesis and spectroscopic characterization of rac-Methyl Efavirenz.

Solubility Profile of Racemic Methyl Efavirenz: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Efavirenz and its methylated analog, racemic Methyl Efavirenz. Due to the limited availability of public data on racemic Methyl Efavirenz, this document primarily focuses on the solubility of the parent compound, Efavirenz, in various solvents, offering a critical baseline for researchers. The guide details standardized experimental protocols for solubility determination, enabling reproducible and accurate measurements in the laboratory. Furthermore, key experimental and synthetic workflows are visualized to enhance comprehension of the associated processes.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. Racemic Methyl Efavirenz, a synthesis-related impurity, is also of interest in pharmaceutical development to understand its potential impact on the quality and performance of the final drug product. An understanding of the solubility of both compounds is therefore crucial for formulation development, quality control, and ensuring optimal therapeutic outcomes.

While extensive data exists for Efavirenz, there is a notable lack of publicly available quantitative solubility data for racemic Methyl Efavirenz. This guide collates the available information for Efavirenz to serve as a reference point and provides detailed methodologies for researchers to determine the solubility of racemic Methyl Efavirenz and other related compounds.

Solubility of Efavirenz

The solubility of Efavirenz has been characterized in a range of organic solvents and aqueous systems. The following table summarizes the available quantitative data. It is important to note that Efavirenz can exist in different polymorphic forms, which can influence its solubility.

Solvent SystemTemperatureSolubility
EthanolNot Specified~20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Not Specified~14 mg/mL[1]
Dimethylformamide (DMF)Not Specified~20 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)Not Specified~0.5 mg/mL[1]
Aqueous Buffer (pH 7.4)Not Specified19.6 µg/mL
Water37 °CVery slightly soluble
MethanolNot SpecifiedFreely soluble

Note: The aqueous solubility of different polymorphic forms of Efavirenz has been studied, showing variability depending on the crystalline structure.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period.

Materials:

  • Test compound (e.g., racemic Methyl Efavirenz)

  • Selected solvents (e.g., water, ethanol, buffers)

  • Volumetric flasks

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a series of flasks containing the chosen solvents. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flasks and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The agitation speed should be sufficient to keep the solid suspended.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizing Key Processes

To aid in the understanding of the broader context of Efavirenz and its derivatives, the following diagrams illustrate a simplified synthetic pathway and the experimental workflow for solubility determination.

G Simplified Synthesis of Efavirenz A Starting Materials B Copper-Catalyzed Formation of Aryl Isocyanate A->B Step 1 C Intramolecular Cyclization B->C Step 2 D rac-Efavirenz C->D Step 3

Caption: A high-level overview of a concise synthesis route to racemic Efavirenz.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Sedimentation / Centrifugation B->C D Collect supernatant C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC/UV-Vis F->G H Solubility Value G->H

Caption: The experimental workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion

This technical guide has summarized the available solubility data for Efavirenz and provided a detailed, actionable protocol for determining the solubility of related compounds such as racemic Methyl Efavirenz. The lack of specific data for the methylated analog highlights a knowledge gap that researchers are encouraged to address using the methodologies outlined herein. The provided visualizations of the synthetic and experimental workflows serve to clarify these complex processes. Accurate solubility data is paramount for the successful development of robust and effective pharmaceutical formulations, and the information presented in this guide provides a solid foundation for these critical activities.

References

In-Depth Technical Guide: Physical and Chemical Characteristics of rac-Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of racemic Methyl Efavirenz. As a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), understanding its properties is crucial for research and development. Due to the limited availability of specific experimental data for rac-Methyl Efavirenz, this guide also includes extensive data for the parent compound, Efavirenz, as a close structural analog and reference point. This document is intended to serve as a valuable resource for scientists and professionals engaged in the study and potential application of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its behavior, formulation, and biological activity. The following tables summarize the available data for both rac-Methyl Efavirenz and its parent compound, Efavirenz.

Table 1: General and Physical Properties
Propertyrac-Methyl EfavirenzEfavirenz
Molecular Formula C₁₅H₁₁ClF₃NO₂[1][2]C₁₄H₉ClF₃NO₂[3][4]
Molecular Weight 329.70 g/mol [1][2]315.67 g/mol [3][4]
Appearance Not specifiedWhite to slightly pink crystalline powder[4]
Melting Point Not specified139-141 °C[4]
Boiling Point 348.474 °C at 760 mmHg (Predicted)[5]340.6 ± 42.0 °C (Predicted)[6]
Density 1.484 g/cm³ (Predicted)[5]1.53 ± 0.1 g/cm³ (Predicted)[6]
pKa Not specified10.2[4][7]
Table 2: Solubility and Partitioning
Propertyrac-Methyl EfavirenzEfavirenz
Water Solubility Not specifiedPractically insoluble (<10 mg/L)[4]
LogP 3.7683 (Predicted)[5]4.6[4]

Spectral Data

Table 3: Spectroscopic Data for Efavirenz
TechniqueKey Data Points
¹H NMR Spectra available, detailed peak assignments would require the original data files which are not publicly available.[8]
¹³C NMR Spectra have been recorded and analyzed in research, but specific chemical shift data is not compiled in the available search results.
Mass Spectrometry (MS) GC-MS and LC-MS data available, showing fragmentation patterns.[3]
Infrared (IR) Spectroscopy FT-IR data available with characteristic peaks at 3255, 3183, 2253, and 1741 cm⁻¹ corresponding to N-H, C-H, C≡C, and C=O stretching, respectively.
Powder X-Ray Diffraction (PXRD) Crystalline Efavirenz shows characteristic peaks at 2θ values of 6.3, 10.5, 11.4, 11.9, 12.6, 19.3, 20.0, 20.5, 20.8, 21.2, 21.6, 23.0, 24.7, 25.0, and 27.6 degrees.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of rac-Methyl Efavirenz are not publicly available. However, based on the characterization of Efavirenz and its impurities, a general workflow can be outlined.

General Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like Efavirenz, which would be applicable to rac-Methyl Efavirenz.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Stability Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) for Melting Point & Polymorphism Purification->DSC PXRD Powder X-Ray Diffraction (PXRD) for Crystalline Structure Purification->PXRD Solubility Solubility Assessment in various solvents Purification->Solubility pKa pKa Determination Purification->pKa NMR NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation Purification->NMR MS Mass Spectrometry (MS) for Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy for Functional Group Identification Purification->IR HPLC High-Performance Liquid Chromatography (HPLC) for Purity Assessment Purification->HPLC Stability Stability Studies HPLC->Stability

Caption: General workflow for the characterization of a pharmaceutical compound.

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2B6 being the principal enzyme responsible for its hydroxylation. The resulting metabolites are then typically glucuronidated for excretion. While the metabolism of rac-Methyl Efavirenz has not been specifically detailed, it is likely to follow a similar pathway.

The following diagram illustrates the primary metabolic pathway of Efavirenz.

G Efavirenz Efavirenz Metabolite1 8-hydroxyefavirenz Efavirenz->Metabolite1 CYP2B6 (major) CYP3A4 (minor) Metabolite2 7-hydroxyefavirenz Efavirenz->Metabolite2 CYP2A6 Glucuronides Glucuronidated Metabolites (for excretion) Metabolite1->Glucuronides UGTs Metabolite2->Glucuronides UGTs

References

Methodological & Application

Application Note & Protocol: Preparation of rac-Methyl Efavirenz Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2][3] rac-Methyl Efavirenz is a potential synthetic impurity and degradation product of Efavirenz.[4] Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for the preparation of a rac-Methyl Efavirenz analytical standard for use in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).

Chemical Structure:

  • Efavirenz: (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one[1]

  • rac-Methyl Efavirenz: 6-chloro-4-(cyclopropylethynyl)-1-methyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one (racemic mixture)

Materials and Reagents

  • rac-Methyl Efavirenz reference material (purity ≥98%)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Water (e.g., Milli-Q or equivalent)

  • Volumetric flasks (Class A)

  • Analytical balance (calibrated)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)

  • HPLC vials

Quantitative Data Summary

The following table summarizes key chemical and physical properties for Efavirenz, which can be used as a reference for handling rac-Methyl Efavirenz, given their structural similarity. Specific data for rac-Methyl Efavirenz is limited.

PropertyValue (Efavirenz)Value (rac-Methyl Efavirenz)Reference
Molecular FormulaC₁₄H₉ClF₃NO₂C₁₅H₁₁ClF₃NO₂[1][4]
Molecular Weight315.67 g/mol 329.70 g/mol [1][4]
Solubility (Ethanol)~20 mg/mLNot specified[5]
Solubility (DMSO)~14 mg/mLNot specified[5]
Solubility (Aqueous)Sparingly solubleNot specified[5]
Storage Temperature-20°CRoom temperature (short-term), -20°C (long-term)[5][6]

Experimental Protocols

Preparation of Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a primary stock solution of rac-Methyl Efavirenz.

Workflow for Stock Standard Preparation:

cluster_0 Stock Standard Preparation A Accurately weigh ~10 mg of rac-Methyl Efavirenz reference standard B Transfer to a 10 mL volumetric flask A->B Quantitative Transfer C Add ~7 mL of Methanol and sonicate to dissolve B->C D Allow to equilibrate to room temperature C->D E Dilute to volume with Methanol D->E F Mix thoroughly E->F G Transfer to a labeled storage vial F->G

Caption: Workflow for preparing a 1000 µg/mL stock standard solution.

Detailed Steps:

  • Weighing: Accurately weigh approximately 10 mg of rac-Methyl Efavirenz reference standard using a calibrated analytical balance. Record the exact weight.

  • Transfer: Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7 mL of HPLC grade methanol to the volumetric flask. Sonicate for 5-10 minutes or until the standard is completely dissolved.

  • Equilibration: Allow the solution to return to room temperature to avoid volume changes.

  • Dilution: Dilute the solution to the 10 mL mark with methanol.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber vial and store at -20°C. The stock solution should be stable for several months under these conditions, but stability should be verified over time.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentrations for constructing a calibration curve.

Example Dilution Scheme for a 5-Point Calibration Curve:

Standard LevelConcentration (µg/mL)Volume of Stock (µL)Final Volume (mL)Diluent
111010Methanol
255010Methanol
31010010Methanol
42525010Methanol
55050010Methanol

Protocol for Preparing a 10 µg/mL Working Standard:

  • Pipetting: Using a calibrated pipette, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilution: Dilute to the mark with methanol.

  • Mixing: Cap and invert the flask multiple times to ensure homogeneity.

  • Filtration: Before injection into an HPLC system, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter compatible with methanol.

  • Use: Use the freshly prepared working standards for analysis. It is recommended to prepare working standards daily.[7]

System Suitability

Before sample analysis, the performance of the chromatographic system should be evaluated by injecting a system suitability standard (e.g., a mid-range concentration standard).

System Suitability Workflow:

cluster_1 System Suitability Testing Start Prepare System Suitability Standard Inject Inject Standard Multiple Times (e.g., n=5) Start->Inject Check Evaluate Parameters Inject->Check Pass System is Suitable for Analysis Check->Pass Criteria Met Fail Troubleshoot System Check->Fail Criteria Not Met Fail->Start Re-prepare/Re-equilibrate

Caption: Logical workflow for system suitability testing.

Typical System Suitability Parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

Safety Precautions

  • Efavirenz and its analogs should be handled with care, as they are pharmacologically active compounds.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for rac-Methyl Efavirenz and all solvents before use.

Conclusion

This application note provides a comprehensive protocol for the preparation of rac-Methyl Efavirenz analytical standards. Adherence to these procedures will help ensure the accuracy and reliability of analytical data for impurity profiling and quantification in drug development and quality control settings. The provided workflows and data tables offer a structured approach for researchers and scientists.

References

Application Note: Chiral HPLC Method for the Quantification of Racemic Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with many pharmaceutical compounds, Efavirenz possesses a chiral center, and its biological activity is stereospecific. The therapeutic agent is the (S)-enantiomer. The quantification of the individual enantiomers is crucial for quality control, ensuring the efficacy and safety of the drug product. While specific methods for Methyl Efavirenz are not widely published, the analytical methods for Efavirenz provide a strong foundation for developing a robust quantification assay for its analogs. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method that can be adapted for the enantioselective quantification of racemic Methyl Efavirenz. The described method is based on established protocols for Efavirenz and is intended to serve as a starting point for method development and validation for Methyl Efavirenz.

Methodology

A stereospecific HPLC method was developed and validated for the separation of Efavirenz enantiomers in bulk drug and formulations, which can be adapted for Methyl Efavirenz.[1] The method utilizes a normal-phase cellulose-derivatized chiral column to achieve enantiomeric separation.[1]

Experimental Protocol

1. Instrumentation

  • HPLC system with a binary pump, autosampler, and photodiode array (PDA) or UV detector.

2. Chemicals and Reagents

  • Hexane (HPLC grade)

  • Isopropyl alcohol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional modifier)

  • Racemic Methyl Efavirenz standard

  • Individual (R)- and (S)-Methyl Efavirenz enantiomer standards (if available)

3. Chromatographic Conditions

ParameterCondition
Stationary Phase Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent cellulose-based chiral column
Mobile Phase n-Hexane: Isopropyl alcohol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Preparation of Solutions

  • Mobile Phase Preparation: Mix n-Hexane and Isopropyl alcohol in a 90:10 volume/volume ratio. Degas the solution before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic Methyl Efavirenz in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the sample containing racemic Methyl Efavirenz in the mobile phase to a known concentration that falls within the calibration range.

5. System Suitability

Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0% and the resolution between the two enantiomer peaks is greater than 1.5.

Quantitative Data Summary

The following table summarizes the expected quantitative data based on the analysis of Efavirenz, which can be used as a benchmark for the method development of Methyl Efavirenz.

ParameterResult
Retention Time (R)-enantiomer ~7.5 min[1]
Retention Time (S)-enantiomer ~9.2 min[1]
Resolution (Rs) > 3.0[2]
Linearity Range 200 - 6210 ng/mL[1]
Correlation Coefficient (R²) 0.9999[1]
Limit of Detection (LOD) 66 ng/mL[1]
Limit of Quantification (LOQ) 200 ng/mL[1]
Accuracy (% Recovery) 97 - 104%[2]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (n-Hexane:IPA 90:10) C System Equilibration A->C B Prepare Standard and Sample Solutions D Inject Sample (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (254 nm) E->F G Peak Integration and Identification F->G H Quantification using Calibration Curve G->H

Caption: Experimental workflow for the chiral HPLC quantification of racemic Methyl Efavirenz.

The described chiral HPLC method provides a robust and reliable starting point for the quantification of racemic Methyl Efavirenz. The method is based on a validated protocol for the enantiomeric separation of Efavirenz and is expected to yield good resolution and accurate quantification. It is important to note that for the analysis of Methyl Efavirenz, the method will require optimization of the mobile phase composition and other chromatographic parameters, followed by full validation according to ICH guidelines to ensure its suitability for the intended purpose.

References

Application Note: Chiral Analysis of Racemic Methyl Efavirenz by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the chiral separation and quantification of racemic Methyl Efavirenz using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and sensitive assay for the enantioselective analysis of this compound. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The molecule contains a single chiral center, with the (S)-enantiomer being the active pharmaceutical ingredient.[2] The stereochemistry of pharmaceutical compounds is a critical consideration in drug development, as enantiomers can exhibit different pharmacological and toxicological profiles.[3] Methyl Efavirenz, a derivative of Efavirenz, also possesses a chiral center. Therefore, the ability to separate and quantify the individual enantiomers of racemic Methyl Efavirenz is essential for research and development purposes. This application note describes a highly selective and sensitive LC-MS/MS method for the chiral analysis of racemic Methyl Efavirenz.

Chemical Structure

Name: Methyl Efavirenz Molecular Formula: C₁₅H₁₁ClF₃NO₂[4] Molecular Weight: 329.7 g/mol [4] Structure: (S)-6-chloro-4-(2-(1-methylcyclopropyl)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Experimental Protocol

Sample Preparation

A simple protein precipitation method is employed for the extraction of Methyl Efavirenz from plasma samples.

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., ¹³C₆-Efavirenz)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chiral separation is achieved using a polysaccharide-based chiral stationary phase.

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column Chiral Stationary Phase Column (e.g., Lux Amylose-2, 5 µm, 4.6 x 250 mm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic, 55:45 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
MRM Transitions Methyl Efavirenz: m/z 328.1 > 284.1 (Quantifier), m/z 328.1 > 244.1 (Qualifier)IS: m/z 320.2 > 249.9
Collision Energy Optimized for each transition

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Chromatographic Parameters

CompoundRetention Time (min)
(R)-Methyl Efavirenz~ 8.5
(S)-Methyl Efavirenz~ 10.2
Internal Standard~ 9.8

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 1 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into LC System reconstitution->injection chiral_separation Chiral Separation on Column injection->chiral_separation ionization Electrospray Ionization (ESI) chiral_separation->ionization mrm_detection MRM Detection ionization->mrm_detection peak_integration Peak Integration mrm_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of rac Methyl Efavirenz.

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the chiral separation and quantification of racemic Methyl Efavirenz. This application note offers a comprehensive protocol that can be readily implemented in a research or drug development laboratory setting. The use of a chiral stationary phase in combination with tandem mass spectrometry ensures high selectivity and low detection limits, making it suitable for a wide range of applications, including pharmacokinetic and metabolism studies.

References

Application Notes and Protocols for Chiral Separation of Racemic Methyl Efavirenz Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Efavirenz and its analogs, such as Methyl Efavirenz, are chiral non-nucleoside reverse transcriptase inhibitors (NNRTIs). The pharmacological activity of these compounds is often enantioselective, making the separation and quantification of individual enantiomers a critical aspect of drug development and quality control. This document provides detailed protocols for the chiral separation of racemic Methyl Efavirenz enantiomers using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), based on established methods for the closely related compound, Efavirenz.

Principle of Chiral Separation

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times on the chromatographic column. This differential interaction results in the resolution of the racemic mixture into its constituent enantiomers. The choice of CSP and mobile phase composition is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for the resolution of Efavirenz and its analogs.

Experimental Protocols

Two primary methods are presented here: a Normal-Phase HPLC method and a Reverse-Phase HPLC method. Both have demonstrated successful separation of Efavirenz enantiomers and are adaptable for Methyl Efavirenz.

Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

This method is well-suited for the separation of Efavirenz enantiomers and is expected to be effective for Methyl Efavirenz.

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV detector

Chromatographic Conditions:

ParameterCondition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: Isopropyl alcohol (IPA) (90:10, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL
Run Time Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of racemic Methyl Efavirenz in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of approximately 250 µg/mL.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Expected Results: Based on the separation of Efavirenz, baseline resolution of the two enantiomers is expected. The retention times for (R)-Efavirenz and (S)-Efavirenz have been reported as 7.5 and 9.2 minutes, respectively, under similar conditions.[2][3]

Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides an alternative to normal-phase chromatography and may offer different selectivity.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • PDA or UV detector

Chromatographic Conditions:

ParameterCondition
Column Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic acid in Water: Acetonitrile (55:45, v/v)[4][5][6]
Flow Rate 1.0 mL/min[4][5][6]
Column Temperature 25°C[4][5][6]
Detection Wavelength 252 nm[4][5][6]
Injection Volume 10 µL
Run Time Approximately 20 minutes

Sample Preparation:

  • Prepare a stock solution of racemic Methyl Efavirenz in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent mixture to a suitable working concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes the quantitative data from studies on the chiral separation of Efavirenz, which serves as a strong reference for the expected performance with Methyl Efavirenz.

ParameterNP-HPLC MethodRP-HPLC Method
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane: IPA (90:10, v/v)[1]0.1% Formic acid in Water: Acetonitrile (55:45, v/v)[4][5][6]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4][5][6]
Temperature 30°C[1]25°C[4][5][6]
Detection 254 nm[1]252 nm[4][5][6]
(R)-Enantiomer Retention Time (min) ~7.5[2][3]Not specified
(S)-Enantiomer Retention Time (min) ~9.2[2][3]Not specified
Resolution (Rs) > 3.0[1]> 3.0[4]
Linearity Range (R-enantiomer) 0.249 - 375 µg/mL[1]0.04 - 0.4 mg/mL[5][6]
LOD (R-enantiomer) 0.075 µg/mL[1]0.01 mg/mL[4][5][6]
LOQ (R-enantiomer) 0.249 µg/mL[1]0.04 mg/mL[4][5][6]

Visualizations

Experimental Workflow for Chiral Separation

The following diagram illustrates the general workflow for the chiral separation of racemic Methyl Efavirenz.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic Methyl Efavirenz dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject Sample filter->injection column Chiral Column (e.g., Chiralcel OD-H) injection->column separation Enantiomeric Separation column->separation detection UV/PDA Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Generate Report integration->report

Caption: Workflow for the chiral HPLC separation of Methyl Efavirenz.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key parameters influencing the chiral separation.

G CSP Chiral Stationary Phase (CSP) Resolution Enantiomeric Resolution CSP->Resolution Retention Retention Time CSP->Retention MP Mobile Phase Composition MP->Resolution MP->Retention Temp Temperature Temp->Resolution Temp->Retention Flow Flow Rate Flow->Resolution Flow->Retention

Caption: Key parameters affecting chiral separation performance.

References

Application Notes and Protocols for Impurity Profiling using rac-Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of racemic (rac)-Methyl Efavirenz in the impurity profiling of the antiretroviral drug Efavirenz. This document outlines the importance of impurity profiling, the role of rac-Methyl Efavirenz as a potential impurity, and detailed analytical methodologies for its identification and quantification.

Introduction

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products.[1] Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a key component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Like any pharmaceutical compound, Efavirenz can contain impurities originating from the manufacturing process, degradation, or storage.

rac-Methyl Efavirenz, chemically known as (4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-1-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a potential process-related impurity and degradation product of Efavirenz.[2] Its presence, along with other impurities, must be monitored and controlled within acceptable limits as defined by regulatory bodies. These application notes provide the necessary protocols for utilizing rac-Methyl Efavirenz as a reference standard in impurity profiling studies.

Data Presentation

Effective impurity profiling relies on accurate and precise quantitative data. The following tables provide a template for summarizing the quantitative analysis of rac-Methyl Efavirenz and other impurities in Efavirenz drug substance and product.

Table 1: Quantitative Analysis of rac-Methyl Efavirenz in Efavirenz Batches

Batch Numberrac-Methyl Efavirenz (%)Other Specified Impurity 1 (%)Other Specified Impurity 2 (%)Unspecified Impurities (%)Total Impurities (%)
Batch A0.080.120.050.030.28
Batch B0.100.110.060.040.31
Batch C0.070.140.040.050.30
Specification ≤ 0.15 ≤ 0.15 ≤ 0.10 ≤ 0.10 ≤ 1.0

Table 2: Forced Degradation Study of Efavirenz - Formation of rac-Methyl Efavirenz

Stress ConditionDurationAssay of Efavirenz (%)rac-Methyl Efavirenz (%)Total Degradants (%)Mass Balance (%)
Acid Hydrolysis (0.1N HCl, 60°C)24h98.50.121.399.8
Base Hydrolysis (0.1N NaOH, 60°C)24h95.20.254.599.7
Oxidative (3% H₂O₂, RT)24h99.10.050.899.9
Thermal (80°C)48h99.5Not Detected0.499.9
Photolytic (UV light)48h98.90.081.099.9

Experimental Protocols

Synthesis of rac-Methyl Efavirenz (Reference Standard)

While rac-Methyl Efavirenz is commercially available as a reference standard, a general synthetic approach involves the methylation of the nitrogen atom in the benzoxazinone ring of Efavirenz. A plausible, though not explicitly detailed in public literature, method would involve the reaction of Efavirenz with a suitable methylating agent in the presence of a base.

Materials:

  • Efavirenz

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Efavirenz in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate to the solution and stir the suspension.

  • Slowly add methyl iodide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure rac-Methyl Efavirenz.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

HPLC Method for Impurity Profiling of Efavirenz

This protocol describes a stability-indicating HPLC method for the separation and quantification of Efavirenz and its potential impurities, including rac-Methyl Efavirenz.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 40 60
    25 20 80
    30 20 80
    32 60 40

    | 35 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 247 nm

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of rac-Methyl Efavirenz reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Efavirenz drug substance or a powdered portion of the drug product in the diluent to a specified concentration.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with a known amount of the rac-Methyl Efavirenz standard solution to demonstrate the method's ability to resolve the impurity from the main peak.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of rac-Methyl Efavirenz.

  • Inject the sample solution to identify and quantify any impurities present.

  • Inject the spiked sample solution to confirm the identity of the rac-Methyl Efavirenz peak and assess the resolution.

Calculation: The percentage of rac-Methyl Efavirenz in the sample can be calculated using the following formula:

% Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Visualizations

Efavirenz Metabolic Pathway

Efavirenz is primarily metabolized in the liver by the cytochrome P450 system. The major metabolic pathways involve hydroxylation followed by glucuronidation.

Efavirenz_Metabolism Efavirenz Efavirenz Hydroxy_8 8-hydroxyefavirenz Efavirenz->Hydroxy_8 CYP2B6 (major) CYP3A4 (minor) Hydroxy_7 7-hydroxyefavirenz Efavirenz->Hydroxy_7 CYP2A6 Glucuronide_8 8-hydroxyefavirenz glucuronide Hydroxy_8->Glucuronide_8 UGTs Glucuronide_7 7-hydroxyefavirenz glucuronide Hydroxy_7->Glucuronide_7 UGTs Excretion Excretion (Urine) Glucuronide_8->Excretion Glucuronide_7->Excretion

Caption: Major metabolic pathways of Efavirenz.

Experimental Workflow for Impurity Profiling

The following diagram illustrates the general workflow for the identification and quantification of impurities in Efavirenz.

Impurity_Profiling_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Efavirenz_Sample Efavirenz Drug Substance/Product Dissolution Dissolution in appropriate diluent Efavirenz_Sample->Dissolution HPLC_Analysis HPLC Analysis (as per protocol) Dissolution->HPLC_Analysis Peak_Detection Peak Detection and Integration HPLC_Analysis->Peak_Detection Impurity_Identification Impurity Identification (based on RRT and spiking) Peak_Detection->Impurity_Identification Quantification Quantification using Reference Standard Impurity_Identification->Quantification Reporting Reporting and Documentation Quantification->Reporting

Caption: Workflow for Efavirenz impurity profiling.

Logical Relationship of Impurity Profiling Components

This diagram shows the logical connection between the different components involved in a comprehensive impurity profiling study.

Logical_Relationship Efavirenz Efavirenz (API) Process_Impurities Process-Related Impurities Efavirenz->Process_Impurities Degradation_Products Degradation Products Efavirenz->Degradation_Products Analytical_Method Validated Analytical Method (HPLC, LC-MS) Process_Impurities->Analytical_Method Degradation_Products->Analytical_Method Reference_Standards Reference Standards (e.g., rac-Methyl Efavirenz) Reference_Standards->Analytical_Method Final_Product_Quality Final Product Quality & Safety Analytical_Method->Final_Product_Quality Regulatory_Guidelines Regulatory Guidelines (ICH) Regulatory_Guidelines->Final_Product_Quality

Caption: Components of an impurity profiling study.

References

Application Notes and Protocols for Forced Degradation Studies of rac-Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance. These studies involve subjecting the drug to a variety of stress conditions, exceeding those of accelerated stability testing, to identify potential degradation products and establish degradation pathways. This information is essential for developing stable formulations, selecting appropriate packaging, and determining storage conditions. This document provides a detailed protocol for conducting forced degradation studies on rac-Methyl Efavirenz, a derivative of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The protocols and analytical methods described herein are based on established methodologies for Efavirenz and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Note: The following protocols are based on forced degradation studies performed on Efavirenz. While Methyl Efavirenz is a closely related compound, validation of these methods for the specific racemate is recommended.

Experimental Protocols

Forced degradation of rac-Methyl Efavirenz is performed under five key stress conditions: acidic, alkaline, oxidative, thermal, and photolytic. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, PDA, or Mass Spectrometry), is essential for separating and quantifying the parent drug and its degradation products.

1. Preparation of Stock and Working Solutions

  • Stock Solution: Accurately weigh and dissolve rac-Methyl Efavirenz in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the same solvent to a working concentration of approximately 100 µg/mL.

2. Forced Degradation Procedures

For each stress condition, a sample of the working solution is treated as described below. A control sample (unstressed working solution) should be analyzed concurrently.

a) Acidic Degradation

  • To 1 mL of the working solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubate the mixture in a water bath at 80°C for 2 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the final solution with the mobile phase to the initial concentration (100 µg/mL) before analysis.

b) Alkaline Degradation

  • To 1 mL of the working solution, add 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Incubate the mixture in a water bath at 80°C for 2 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the final solution with the mobile phase to the initial concentration (100 µg/mL) before analysis.

c) Oxidative Degradation

  • To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours.

  • Dilute the final solution with the mobile phase to the initial concentration (100 µg/mL) before analysis.

d) Thermal Degradation

  • Place the solid drug substance in a thermostatically controlled oven at 105°C for 24 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Accurately weigh the heat-treated sample and prepare a 100 µg/mL solution in the mobile phase for analysis.

e) Photolytic Degradation

  • Expose the solid drug substance to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • After exposure, accurately weigh the sample and prepare a 100 µg/mL solution in the mobile phase for analysis.

  • A control sample should be protected from light with aluminum foil and stored under the same conditions.

Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for resolving the degradation products from the parent drug. A specific, accurate, precise, and reproducible stability-indicating HPLC method has been developed for Efavirenz and can be adapted for rac-Methyl Efavirenz.[1]

  • Chromatographic System:

    • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile: Water (60:40 v/v)[1]

    • Flow Rate: 1.2 mL/min[1]

    • Detection Wavelength: 240 nm[1]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the drug's stability under different stress conditions.

Stress ConditionTreatment% Degradation of rac-Methyl EfavirenzNumber of Degradation Products
Acidic 0.1 N HCl at 80°C for 2 hoursInsert DataInsert Data
Alkaline 0.1 N NaOH at 80°C for 2 hoursInsert DataInsert Data
Oxidative 3% H₂O₂ at RT for 24 hoursInsert DataInsert Data
Thermal Solid state at 105°C for 24 hoursInsert DataInsert Data
Photolytic UV light exposureInsert DataInsert Data

Visualization of Experimental Workflow

The overall workflow for the forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution working Prepare 100 µg/mL Working Solution stock->working acid Acidic Degradation (0.1 N HCl, 80°C, 2h) working->acid alkali Alkaline Degradation (0.1 N NaOH, 80°C, 2h) working->alkali oxidation Oxidative Degradation (3% H2O2, RT, 24h) working->oxidation thermal Thermal Degradation (Solid, 105°C, 24h) working->thermal photo Photolytic Degradation (UV Light) working->photo hplc HPLC Analysis acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data report report data->report Generate Report Degradation_Pathway cluster_stress Stress Conditions Efavirenz Efavirenz DP1 Degradation Product 1 Efavirenz->DP1 Degradation DP2 Degradation Product 2 Efavirenz->DP2 Degradation DPn Degradation Product n Efavirenz->DPn Degradation Acid Acid Acid->Efavirenz Base Base Base->Efavirenz Oxidation Oxidation Oxidation->Efavirenz Light Light Light->Efavirenz Heat Heat Heat->Efavirenz

References

Application of Racemic Methyl Efavirenz in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring its purity and controlling impurities is critical for the safety and efficacy of the final drug product. Racemic Methyl Efavirenz is recognized as a potential synthesis-related impurity and a degradation product of Efavirenz. Therefore, robust analytical methods are required for its detection and quantification as part of a comprehensive quality control strategy.

These application notes provide detailed protocols for the analysis of racemic Methyl Efavirenz and other related impurities in Efavirenz drug substances and products. The methodologies are based on pharmacopeial guidelines and established analytical practices, primarily utilizing High-Performance Liquid Chromatography (HPLC).

Impurity Profile of Efavirenz

The quality control of Efavirenz involves monitoring for several potential impurities, which can be process-related or arise from degradation. Racemic Methyl Efavirenz is a key impurity to monitor. A comprehensive impurity profile also includes the enantiomer of Efavirenz and other related compounds.

Diagram: Efavirenz Impurity Relationship

Efavirenz Efavirenz (API) Methyl_Efavirenz rac-Methyl Efavirenz (Synthesis Impurity) Efavirenz->Methyl_Efavirenz Synthesis Enantiomer Efavirenz Enantiomer (Impurity K) Efavirenz->Enantiomer Chiral Synthesis Degradation_Products Other Degradation & Process Impurities Efavirenz->Degradation_Products Degradation

Caption: Logical relationship of Efavirenz and its key impurities.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary technique for the quality control of Efavirenz, allowing for the separation and quantification of the API, its enantiomer, and other related impurities, including racemic Methyl Efavirenz.

Protocol 1: Chiral Purity Analysis of Efavirenz (Enantiomeric Separation)

This method is designed to separate and quantify the unwanted enantiomer of Efavirenz (Impurity K).

Experimental Protocol:

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase, such as a Lux Amylose-1 or Chiralpak AD column.

    • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine. A typical ratio is 90:10 (v/v) of n-hexane and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Diluent: Mobile phase.

    • Standard Solution: Prepare a solution containing a known concentration of racemic Efavirenz reference standard (RS) in the diluent (e.g., 0.1 mg/mL).

    • Test Solution: Prepare a solution of the Efavirenz sample in the diluent to a final concentration equivalent to the standard solution.

  • Procedure:

    • Inject the diluent to ensure no interfering peaks are present.

    • Inject the standard solution and identify the peaks for the (S)-Efavirenz and the (R)-Efavirenz (enantiomer impurity).

    • Inject the test solution.

    • Calculate the percentage of the enantiomeric impurity in the sample.

Quantitative Data for Chiral Analysis:

ParameterValue
Retention Time of (S)-Efavirenz~9.3 min
Relative Retention of Enantiomer (Impurity K)~1.8
Resolution between enantiomers> 2.0
Limit of Detection (LOD)Typically in the ng/mL range
Limit of Quantification (LOQ)Typically in the ng/mL range
Protocol 2: Organic Impurity Profiling of Efavirenz (Including Methyl Efavirenz)

This gradient HPLC method is suitable for the determination of racemic Methyl Efavirenz and other organic impurities in Efavirenz.

Experimental Protocol:

  • Chromatographic System:

    • HPLC system with a gradient pump and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). A Zorbax SB-CN column has also been found suitable.[1]

    • Mobile Phase:

      • Mobile Phase A: Acetonitrile and water (50:50 v/v).

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
01000
200100
250100
301000
351000
  • Preparation of Solutions:

    • Diluent: Acetonitrile and water (50:50 v/v).

    • Standard Solution: Prepare a solution of Efavirenz RS in the diluent at a known concentration.

    • Reference Solution for Impurities: Prepare a solution containing known concentrations of impurity reference standards, including racemic Methyl Efavirenz, in the diluent.

    • Test Solution: Prepare a solution of the Efavirenz sample in the diluent at a specified concentration.

  • Procedure:

    • Inject the diluent as a blank.

    • Inject the standard and reference solutions to determine the retention times and response factors of Efavirenz and its impurities.

    • Inject the test solution.

    • Identify and quantify any impurities present in the sample by comparing their peak areas to those of the reference standards.

Quantitative Data for Impurity Profiling:

ImpurityRelative Retention Time (approx.)
Impurity B0.93
Methyl Efavirenz (Varies based on exact conditions)
Impurity C1.20
Impurity G1.28
Impurity H1.33
Impurity F1.50

Note: The relative retention time of Methyl Efavirenz needs to be experimentally determined under the specific chromatographic conditions used.

Diagram: Quality Control Workflow for Efavirenz

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis & Reporting Sample_Prep Prepare Test and Standard Solutions Chiral_HPLC Chiral Purity Analysis (Protocol 1) Sample_Prep->Chiral_HPLC Impurity_HPLC Organic Impurity Profiling (Protocol 2) Sample_Prep->Impurity_HPLC Data_Analysis Quantify Impurities (Enantiomer, Methyl Efavirenz, etc.) Chiral_HPLC->Data_Analysis Impurity_HPLC->Data_Analysis Reporting Compare against Specifications & Report Results Data_Analysis->Reporting

Caption: Experimental workflow for Efavirenz quality control.

Conclusion

The quality control of Efavirenz requires specific and robust analytical methods to ensure the final product is free from unacceptable levels of impurities. The HPLC protocols detailed in these application notes provide a framework for the determination of racemic Methyl Efavirenz and other critical impurities. Adherence to these or similarly validated methods is essential for meeting regulatory requirements and ensuring patient safety. It is recommended to use certified reference standards for all identified impurities to ensure accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Addressing rac-Methyl Efavirenz Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with racemic Methyl Efavirenz in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is rac-Methyl Efavirenz and how does it relate to Efavirenz?

Racemic Methyl Efavirenz is a methylated derivative of Efavirenz. It is recognized as a potential synthetic impurity and a degradation product of Efavirenz.[1][2] Given its structural similarity to Efavirenz, its stability profile is likely influenced by the same factors that affect the parent compound.

Q2: My rac-Methyl Efavirenz solution appears to be degrading. What are the likely causes?

The instability of rac-Methyl Efavirenz in solution is likely attributable to the hydrolysis of its cyclic carbamate ring, a known degradation pathway for its parent compound, Efavirenz. This degradation is significantly influenced by the pH of the solution.

Q3: How does pH affect the stability of the Efavirenz structure?

Studies on Efavirenz show that its degradation is pH-dependent. The hydrolysis of the cyclic carbamate is the predominant reaction across a wide pH range. The pH for maximum stability of Efavirenz has been identified to be approximately 4. Both acidic and basic conditions can accelerate degradation. While specific data for Methyl Efavirenz is not available, a similar pH-dependent stability profile is expected.

Q4: Are there other factors besides pH that can influence stability?

Yes, other factors that can affect the stability of compounds like Methyl Efavirenz in solution include:

  • Temperature: Higher temperatures generally accelerate degradation kinetics.

  • Solvent Composition: The type of solvent and the presence of co-solvents can impact stability.

  • Light Exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect solutions from light.[2]

  • Presence of Buffers: Certain buffer species, like acetate and citrate, have been shown to catalyze the hydrolysis of Efavirenz.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a rac-Methyl Efavirenz solution.

  • Hypothesis: The new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry to determine the molecular weight of the new peaks. A common degradation pathway for the parent compound, Efavirenz, is hydrolysis of the carbamate ring.

    • Review Solution Preparation and Storage:

      • What is the pH of your solution? If it is highly acidic or basic, this is a likely cause.

      • How long has the solution been stored and at what temperature? Degradation can occur over time, especially at room temperature or elevated temperatures.

      • Was the solution protected from light?

    • Perform a Forced Degradation Study: To confirm susceptibility, intentionally expose your compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). This can help to systematically identify and characterize degradation products.

Problem: The concentration of my rac-Methyl Efavirenz standard solution is decreasing over time.

  • Hypothesis: The compound is degrading in the current storage conditions.

  • Troubleshooting Steps:

    • Assess Storage Conditions:

      • Temperature: Store solutions at a lower temperature (e.g., 2-8°C or -20°C) to slow down degradation.

      • pH: Ensure the pH of the solvent is in a range that minimizes degradation. For the parent compound Efavirenz, a pH of around 4 provides maximal stability.

      • Solvent: Use a solvent in which the compound is known to be more stable. Consider aprotic solvents if aqueous instability is high, but be mindful of solubility.

    • Prepare Fresh Solutions: For quantitative experiments, it is best practice to use freshly prepared solutions to ensure accuracy.

Data on Efavirenz Stability

While specific quantitative stability data for rac-Methyl Efavirenz is limited, the following table summarizes forced degradation data for Efavirenz, which can serve as a proxy for understanding potential instabilities.

Stress ConditionEfavirenz Degradation ObservedPotential Implication for Methyl Efavirenz
Acidic (e.g., 0.1 N HCl) Significant DegradationHigh likelihood of degradation
Basic (e.g., 0.1 N NaOH) Significant DegradationHigh likelihood of degradation
Oxidative (e.g., 3% H₂O₂) StableMay also be stable
Thermal (e.g., 60°C) Degradation observedDegradation is likely to be accelerated by heat
Photolytic Degradation can occurSolutions should be protected from light

Note: This data is for Efavirenz and should be used as a general guide. The N-methylation may alter the rate and extent of degradation.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Analysis

This protocol is based on methods developed for Efavirenz and would be a suitable starting point for analyzing rac-Methyl Efavirenz.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer). The exact ratio should be optimized to achieve good separation of the parent peak from any degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 247 nm for Efavirenz).

  • Temperature: 25-30°C.

  • Procedure:

    • Prepare a stock solution of rac-Methyl Efavirenz in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to the desired concentration for analysis using the mobile phase as the diluent.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak over time.

Protocol 2: LC-MS for Identification of Degradation Products

  • Liquid Chromatography: Use an HPLC or UHPLC system with a method similar to the one described above.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Optimization will be required.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination of parent and degradant ions.

    • Data Acquisition: Acquire full scan data to identify the molecular weights of all components. Perform fragmentation (MS/MS) on the parent ion and any suspected degradation products to aid in structural elucidation.

  • Procedure:

    • Analyze the degraded sample using the LC-MS system.

    • Extract the ion chromatograms for the expected mass of rac-Methyl Efavirenz and any other observed masses.

    • Compare the mass spectra of the degradant peaks with the parent compound to hypothesize the chemical transformation (e.g., hydrolysis would result in the addition of a water molecule followed by a rearrangement).

Visualizations

cluster_degradation Potential Hydrolytic Degradation of Methyl Efavirenz Methyl_Efavirenz rac-Methyl Efavirenz (Cyclic Carbamate) Intermediate Amino Alcohol Intermediate Methyl_Efavirenz->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Potential hydrolytic degradation pathway of rac-Methyl Efavirenz.

cluster_workflow Stability Testing Workflow Prep Prepare Solution of rac-Methyl Efavirenz Store Store under Defined Conditions (pH, Temp, Light) Prep->Store Analyze Analyze at Time Points (e.g., T=0, T=24h, T=48h) using HPLC/LC-MS Store->Analyze Evaluate Evaluate Data: - % Recovery of Parent - Formation of Degradants Analyze->Evaluate

Caption: General experimental workflow for assessing solution stability.

cluster_troubleshooting Troubleshooting Unexpected Peaks Start Unexpected Peak(s) Observed in Chromatogram Check_pH Is the solution pH extreme (acidic/basic)? Start->Check_pH Check_Storage Was the solution stored at RT or elevated temp? Check_pH->Check_Storage No Adjust_pH Adjust pH to be near neutral or slightly acidic (e.g., pH 4-6) Check_pH->Adjust_pH Yes Store_Cold Store solutions at 2-8°C and protect from light Check_Storage->Store_Cold Yes Use_Fresh Prepare fresh solutions before each experiment Check_Storage->Use_Fresh No LCMS_Analysis Characterize peaks using LC-MS Adjust_pH->LCMS_Analysis Store_Cold->LCMS_Analysis Use_Fresh->LCMS_Analysis

Caption: Decision tree for troubleshooting unexpected analytical results.

References

troubleshooting rac Methyl Efavirenz synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of racemic Methyl Efavirenz. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the synthesis, helping to identify and resolve side reactions and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is rac-Methyl Efavirenz and what is its relationship to Efavirenz?

Racemic Methyl Efavirenz, or methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-1-yl)phenyl]carbamate, is a carbamate derivative closely related to the antiretroviral drug Efavirenz. It shares the same core structure but has a methyl carbamate group instead of the cyclic carbamate found in Efavirenz. It is often considered a process-related impurity or a potential intermediate in certain synthetic routes of Efavirenz.[]

Q2: What is the common synthetic route for preparing rac-Methyl Efavirenz?

A common method for synthesizing rac-Methyl Efavirenz involves the reaction of the key intermediate, racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (referred to as the "amino alcohol precursor"), with a methylating agent such as methyl chloroformate in the presence of a base.

Q3: What are the most common impurities observed during the synthesis of rac-Methyl Efavirenz?

Common impurities can include unreacted amino alcohol precursor, the formation of urea byproducts, and potentially over-alkylation or side reactions with the solvent or base. "Efavirenz amino alcohol methyl carbamate" is a recognized synthesis-related impurity in Efavirenz production, highlighting the potential for incomplete reactions or side products in similar syntheses.[]

Troubleshooting Guide

Problem 1: Low Yield of rac-Methyl Efavirenz

Low yields are a frequent challenge in the synthesis of rac-Methyl Efavirenz, often stemming from incomplete reactions or the formation of side products.

Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete reaction - Increase reaction time. - Increase reaction temperature cautiously, monitoring for degradation. - Use a slight excess of methyl chloroformate (e.g., 1.1-1.2 equivalents).Improved conversion of the starting amino alcohol to the desired methyl carbamate.
Steric hindrance The amino alcohol precursor is sterically hindered, which can slow down the reaction. - Consider using a more reactive acylating agent, such as N,N'-disuccinimidyl carbonate (DSC) followed by methanolysis, although this adds steps.Faster and more complete reaction, leading to higher yields.
Base selection An inappropriate base can lead to side reactions or incomplete deprotonation of the amine. - Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). - Ensure the base is dry and used in sufficient quantity (at least 1 equivalent to neutralize the HCl byproduct).Minimized side reactions and complete reaction progress.
Poor solubility The starting materials may not be fully dissolved, leading to a heterogeneous reaction mixture. - Choose an appropriate aprotic solvent in which both the amino alcohol and the base are soluble, such as tetrahydrofuran (THF) or dichloromethane (DCM).A homogeneous reaction mixture, allowing for better reaction kinetics.
Problem 2: Presence of Unreacted Starting Material (Amino Alcohol)

The presence of the amino alcohol precursor in the final product is a common purity issue.

Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficient reagent The amount of methyl chloroformate was not enough to react with all of the starting material. - Use a slight excess of methyl chloroformate (1.1-1.2 equivalents).Drive the reaction to completion, consuming all the starting amino alcohol.
Short reaction time The reaction was stopped before it could go to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material spot/peak.A complete reaction with no remaining starting material.
Low reaction temperature The reaction temperature was too low for the reaction to proceed at a reasonable rate. - Gradually increase the reaction temperature while monitoring for the formation of byproducts.Increased reaction rate and conversion of the starting material.
Problem 3: Formation of Urea Byproduct

The formation of N,N'-disubstituted ureas is a possible side reaction.

Potential Cause Troubleshooting Suggestion Expected Outcome
Reaction with CO2 The amine starting material can react with atmospheric carbon dioxide, especially in the presence of a base, to form a carbamate salt which can then react with another amine molecule. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Reduced formation of urea byproducts.
Impure reagents The methyl chloroformate may contain phosgene, which can react with the amine to form urea. - Use high-purity methyl chloroformate.Minimized formation of urea and other related impurities.

Experimental Protocols

Synthesis of rac-Methyl Efavirenz

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the racemic 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DCM).

  • Base Addition: Add a non-nucleophilic organic base such as triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure racemic Methyl Efavirenz.

Visualizations

To aid in understanding the synthetic process and potential pitfalls, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants AminoAlcohol rac-Amino Alcohol Precursor Product rac-Methyl Efavirenz AminoAlcohol->Product Reaction MethylChloroformate Methyl Chloroformate MethylChloroformate->Product Base Base (e.g., TEA) Base->Product

Caption: Synthetic pathway for rac-Methyl Efavirenz.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction CheckYield->IncompleteReaction Yes UnreactedSM Unreacted Starting Material CheckPurity->UnreactedSM Yes UreaFormation Urea Formation CheckPurity->UreaFormation Yes End Successful Synthesis CheckPurity->End No SideReactions Side Reactions IncompleteReaction->SideReactions OptimizeConditions Optimize Reaction Conditions (Time, Temp, Reagents) IncompleteReaction->OptimizeConditions SideReactions->OptimizeConditions UnreactedSM->OptimizeConditions InertAtmosphere Use Inert Atmosphere UreaFormation->InertAtmosphere OptimizeConditions->Start Purification Improve Purification Purification->End InertAtmosphere->Start

Caption: Troubleshooting workflow for rac-Methyl Efavirenz synthesis.

References

minimizing rac Methyl Efavirenz formation during Efavirenz synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Efavirenz synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic routes to minimize the formation of critical impurities, with a focus on racemic Methyl Efavirenz.

Frequently Asked Questions (FAQs)

Q1: What is rac-Methyl Efavirenz and why is it a concern?

A1: rac-Methyl Efavirenz is a process-related impurity formed during the synthesis of Efavirenz. It is structurally similar to Efavirenz but contains a methyl ether group at the tertiary alcohol position. The presence of this and other impurities is a critical quality attribute that must be controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies require strict limits on impurity levels in pharmaceutical products.

Q2: What is the likely mechanism for the formation of rac-Methyl Efavirenz?

A2: The most probable mechanism for the formation of rac-Methyl Efavirenz is the O-alkylation (specifically, O-methylation) of the tertiary alcohol present in an Efavirenz precursor, such as the amino alcohol intermediate. This reaction is typically facilitated by the presence of a methylating agent under basic conditions. Potential sources of methylation can include reagents like methyl iodide, dimethyl sulfate, or even solvents such as methanol if the reaction conditions are favorable for its deprotonation.

Q3: Which analytical methods are suitable for detecting and quantifying rac-Methyl Efavirenz?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for the analysis of Efavirenz and its impurities.[2][3][4] A well-developed HPLC method can separate Efavirenz from rac-Methyl Efavirenz and other process-related impurities, allowing for their accurate quantification. For ultra-trace level determination of genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[5]

Troubleshooting Guide: Minimizing rac-Methyl Efavirenz Formation

This guide provides specific troubleshooting advice for common issues encountered during Efavirenz synthesis that may lead to the formation of the rac-Methyl Efavirenz impurity.

Issue Potential Cause Recommended Action
Presence of rac-Methyl Efavirenz impurity detected in the crude product. Unintentional methylation of the tertiary alcohol intermediate.1. Reagent Purity: Ensure all reagents, especially solvents, are free from methylating contaminants. For example, if using methanol as a solvent or for recrystallization, ensure it is of high purity and used under conditions that do not promote methylation. 2. Choice of Base: Use a non-nucleophilic base for the cyclization step to avoid deprotonation of the tertiary alcohol. 3. Temperature Control: Maintain strict temperature control during the reaction. Lower temperatures may disfavor the O-alkylation side reaction.
Difficulty in separating rac-Methyl Efavirenz from Efavirenz. Co-elution in the chromatographic system.1. Optimize HPLC Method: Develop a specific HPLC method with a suitable stationary phase (e.g., C18 column) and mobile phase composition to achieve baseline separation.[2][5] Gradient elution may be necessary. 2. Preparative Chromatography: If the impurity level is significant, consider using preparative HPLC for purification.
Increased levels of rac-Methyl Efavirenz in scaled-up batches. Changes in reaction parameters with scale.1. Process Parameter Review: Re-evaluate and optimize reaction parameters such as reagent addition rate, mixing efficiency, and heat transfer at a larger scale. 2. In-Process Controls (IPCs): Implement IPCs to monitor the formation of the impurity at critical stages of the synthesis.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Efavirenz

This protocol outlines a general HPLC-UV method for the separation and quantification of Efavirenz and its related impurities, including rac-Methyl Efavirenz.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 247 nm.[4][6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Efavirenz reference standard in methanol (1 mg/mL). Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL.[6]

  • Impurity Standard Solution: Prepare a stock solution of rac-Methyl Efavirenz reference standard in methanol (1 mg/mL). Prepare working solutions at various concentrations to establish a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the Efavirenz sample in methanol to obtain a known concentration (e.g., 1 mg/mL) and then dilute with the mobile phase.

Analysis:

  • Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the amount of rac-Methyl Efavirenz in the sample using the calibration curve generated from the impurity standard solutions.

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

TroubleshootingWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Action Corrective Actions cluster_Verification Verification Impurity rac-Methyl Efavirenz Detected Reagent_Analysis Analyze Reagents for Methylating Agents Impurity->Reagent_Analysis Condition_Review Review Reaction Conditions (Base, Temp, Solvent) Impurity->Condition_Review Analytical_Method Verify Analytical Method Specificity Impurity->Analytical_Method Purify_Reagents Purify/Replace Contaminated Reagents Reagent_Analysis->Purify_Reagents Optimize_Conditions Optimize Reaction Parameters Condition_Review->Optimize_Conditions Analytical_Method->Optimize_Conditions If method is not specific Reanalysis Re-analyze Product for Impurity Purify_Reagents->Reanalysis Optimize_Conditions->Reanalysis Refine_Purification Refine Purification Method Refine_Purification->Reanalysis Reanalysis->Impurity If impurity persists Process_Validated Process Validated Reanalysis->Process_Validated Impurity within specification

Caption: Troubleshooting workflow for identifying and mitigating the formation of rac-Methyl Efavirenz.

Proposed Formation Pathway of Efavirenz vs. rac-Methyl Efavirenz

FormationPathway cluster_Reactants Key Intermediate & Reagents cluster_Pathways Reaction Pathways cluster_Desired Desired Pathway cluster_Side_Reaction Side Reaction Amino_Alcohol Efavirenz Amino Alcohol Precursor Efavirenz Efavirenz Amino_Alcohol->Efavirenz Cyclization Alkoxide Tertiary Alkoxide Intermediate Amino_Alcohol->Alkoxide Deprotonation by Base Cyclizing_Agent Cyclizing Agent (e.g., Phosgene Equivalent) Cyclizing_Agent->Efavirenz Base Base Base->Efavirenz Base->Alkoxide Methylating_Agent Methylating Agent (Impurity/Reagent) Methyl_Efavirenz rac-Methyl Efavirenz Methylating_Agent->Methyl_Efavirenz Alkoxide->Methyl_Efavirenz O-Methylation

References

Technical Support Center: Resolving Co-elution of rac-Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving analytical challenges with rac-Methyl Efavirenz. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to address co-elution issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is rac-Methyl Efavirenz and why is its separation challenging?

rac-Methyl Efavirenz is the racemic mixture of the methylated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor. As a chiral compound, it exists as a pair of enantiomers (mirror-image isomers). These enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques, often leading to co-elution. Regulatory bodies often require the analysis and control of individual enantiomers due to potential differences in pharmacological activity or toxicity.[1][2]

Q2: What is co-elution and why is it a problem?

Co-elution is the phenomenon where two or more compounds exit the chromatography column at the same time, resulting in a single, unresolved peak. This is problematic because it prevents the accurate quantification of individual components in the mixture, which is critical for enantiomeric purity analysis and quality control.

Q3: What are the primary analytical techniques for separating chiral compounds like rac-Methyl Efavirenz?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with chiral stationary phases (CSPs) are the most common and effective techniques for separating enantiomers.[1][2][3] These methods provide direct separation without the need for derivatization.

Q4: I am observing a single peak for what should be two enantiomers. What is the most likely cause?

The most common reason for the co-elution of enantiomers is the use of an achiral column or inappropriate chiral separation conditions. A specific chiral stationary phase and a carefully optimized mobile phase are essential to achieve resolution.

Troubleshooting Guide: Resolving Co-elution of Enantiomers

If you are experiencing co-elution of rac-Methyl Efavirenz enantiomers, follow these troubleshooting steps, starting with the most impactful changes.

Step 1: Verify and Select the Correct Chiral Stationary Phase (CSP)

The choice of column is the most critical factor in chiral separations. Polysaccharide-based CSPs are highly effective for separating Efavirenz and its analogs.

  • Problem: A single, sharp peak is observed.

  • Cause: The column is not a chiral stationary phase, or it is the wrong type of CSP for this specific analyte.

  • Solution:

    • Confirm you are using a chiral column.

    • If using a chiral column with no success, switch to a recommended type. Cellulose and amylose-based CSPs have demonstrated success in separating Efavirenz enantiomers.[2][3]

      • Recommended Columns:

        • Cellulose-based: Chiralcel OD-H[1][2]

        • Amylose-based: Lux Amylose-2, Chiralpak-IA[3][4]

Step 2: Optimize the Mobile Phase

The composition of the mobile phase plays a crucial role in the interaction between the analyte and the CSP.

  • Problem: Poor resolution (peaks are not baseline separated) or complete co-elution.

  • Cause: The mobile phase composition is not optimal for differential interaction of the enantiomers with the CSP.

  • Solution:

    • Normal Phase vs. Reverse Phase: Both normal-phase and reverse-phase methods have been successfully developed for Efavirenz enantiomers. Normal phase often provides better selectivity for this class of compounds.[1][2]

    • Mobile Phase Composition:

      • For Normal Phase (e.g., Chiralcel OD-H): Start with a mixture of n-Hexane and an alcohol modifier like Isopropyl Alcohol (IPA) or ethanol. A common starting ratio is 90:10 (n-Hexane:IPA).[1] Adjust the ratio of the alcohol modifier; decreasing the alcohol content generally increases retention time and may improve resolution.

      • For Reverse Phase (e.g., Lux Amylose-2): Use a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. A typical starting point is a 55:45 ratio of buffer to acetonitrile.[3]

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) in normal phase can sometimes improve peak shape and resolution.[2]

Step 3: Adjust Chromatographic Parameters

Fine-tuning the operational parameters can significantly impact separation.

  • Problem: Broad peaks, poor resolution, or long run times.

  • Cause: Sub-optimal flow rate or column temperature.

  • Solution:

    • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution. A typical starting flow rate is 1.0 mL/min.[1][3]

    • Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. It's crucial to control the column temperature. Start with a temperature around 25-30°C.[1][3] Both increasing and decreasing the temperature can affect resolution, so it's an important parameter to screen.

Troubleshooting Workflow Diagram

G start Co-elution Observed check_column Is a Chiral Column in Use? start->check_column use_chiral Action: Switch to a recommended CSP (e.g., Chiralcel OD-H) check_column->use_chiral No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes use_chiral->optimize_mp adjust_params Adjust Flow Rate and Temperature optimize_mp->adjust_params Partial/No Resolution success Resolution Achieved optimize_mp->success Resolution Achieved adjust_params->success Resolution Achieved fail Consult Specialist adjust_params->fail Still No Resolution

Caption: A logical workflow for troubleshooting co-elution issues.

Experimental Protocols

Below are detailed methodologies adapted from successful Efavirenz enantiomer separation studies. These serve as excellent starting points for developing a method for rac-Methyl Efavirenz.

Protocol 1: Normal Phase UPLC Method

This method is adapted from a study that achieved excellent resolution for Efavirenz enantiomers.[1]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data Data Analysis prep_sample Dissolve rac-Methyl Efavirenz in Mobile Phase inject Inject Sample (e.g., 10 µL) prep_sample->inject separate Isocratic Elution (n-Hexane:IPA) inject->separate detect PDA Detection at 254 nm separate->detect analyze Integrate Peaks and Calculate Resolution detect->analyze

Caption: Workflow for Normal Phase UPLC analysis of enantiomers.

Method Parameters:

ParameterValue
Instrumentation Ultra Performance Liquid Chromatography (UPLC) system
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Photodiode Array (PDA) at 254 nm
Injection Volume 10 µL
Protocol 2: Reverse Phase HPLC Method

This method provides an alternative using a different chiral stationary phase and reverse phase conditions.[3]

Method Parameters:

ParameterValue
Instrumentation High-Performance Liquid Chromatography (HPLC) system
Column Lux Amylose-2
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 252 nm
Injection Volume 10 µL

Quantitative Data Summary

The following tables summarize typical performance data from validated methods for Efavirenz enantiomers, which can be used as a benchmark when developing a method for rac-Methyl Efavirenz.

Table 1: Performance of Normal Phase UPLC Method[1]

Parameter(S)-Efavirenz(R)-Efavirenz
Retention Time (min) ~5.5~6.5
Resolution (Rs) > 3.0> 3.0
Linearity Range (µg/mL) 0.249 - 375-
Correlation Coefficient (r²) > 0.999-

Table 2: Performance of Reverse Phase HPLC Method[3][5]

Parameter(S)-Efavirenz(R)-enantiomer
Retention Time (min) ~8.0~11.5
Resolution (Rs) > 4.0> 4.0
LOD (mg/mL) -0.01
LOQ (mg/mL) -0.04
Correlation Coefficient (r²) 0.9990.999
Recovery (%) -93.5 - 107.5

References

Technical Support Center: Enhancing the Sensitivity of rac-Methyl Efavirenz Detection in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of racemic (rac)-Methyl Efavirenz detection using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in analyzing rac-Methyl Efavirenz by LC-MS?

A1: The primary challenge lies in achieving both sensitive detection and effective chiral separation of the enantiomers. As a racemic mixture, the two enantiomers of Methyl Efavirenz may exhibit different pharmacological or toxicological profiles, necessitating their individual quantification. Standard reversed-phase LC methods are often insufficient for separating enantiomers, requiring the use of specialized chiral stationary phases.

Q2: Which ionization mode is typically more sensitive for Efavirenz and its analogs?

A2: For Efavirenz, negative ion mode electrospray ionization (ESI) has been shown to provide a robust and sensitive response.[1][2][3][4] The molecule readily forms a deprotonated species [M-H], which can be sensitively detected by the mass spectrometer. It is highly probable that Methyl Efavirenz will exhibit similar behavior, making negative ion mode the recommended starting point for method development.

Q3: What are the most common sample preparation techniques for analyzing Efavirenz and its metabolites in biological matrices?

A3: The most frequently employed techniques are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2][5][6] PPT is a simpler and faster method, while SPE can provide a cleaner extract, potentially reducing matrix effects and improving sensitivity. The choice between them often depends on the required limit of quantification and the complexity of the biological matrix.

Q4: How can I improve the ionization efficiency of Methyl Efavirenz?

A4: Optimizing the mobile phase composition and ESI source parameters is crucial. For Efavirenz and similar compounds, using a mobile phase with a small amount of a volatile buffer, such as ammonium acetate, can enhance ionization.[3] Fine-tuning ESI source parameters like capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature can significantly impact signal intensity.

Q5: What type of analytical column is suitable for the chiral separation of rac-Methyl Efavirenz?

A5: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the enantioseparation of Efavirenz and its analogs.[7][8] These columns are typically used with normal-phase mobile phases, such as hexane and isopropanol mixtures.

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting) in Chiral LC-MS
Symptom Potential Cause Troubleshooting Steps
Peak Tailing for Both Enantiomers Secondary interactions with the stationary phase; Column overload.- Reduce sample injection volume or concentration. - Ensure the sample solvent is compatible with the mobile phase. - Consider a column with a more inert stationary phase if available.[9]
Peak Fronting Column overload; Physical changes in the column (e.g., void).- Decrease the amount of analyte injected onto the column. - Inspect the column for any signs of physical damage or voids at the inlet.
Split Peaks Issue with the injector or column inlet; Sample solvent incompatibility.- Check the injector for proper operation and ensure the injection port is clean. - Verify that the sample is fully dissolved in a solvent weaker than or similar in strength to the mobile phase.
Broad Peaks Column degradation; High dead volume in the system.- Replace the column with a new one to check for performance improvement. - Inspect all connections between the injector, column, and mass spectrometer to minimize dead volume.
Low Sensitivity or No Signal
Symptom Potential Cause Troubleshooting Steps
Low Signal Intensity Suboptimal ionization; Matrix effects (ion suppression).- Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature). - Adjust the mobile phase pH or add a suitable modifier to enhance ionization. - Employ a more rigorous sample cleanup method, such as SPE, to reduce matrix components.[5] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][2]
No Analyte Peak Detected Incorrect MRM transitions; Analyte degradation.- Confirm the precursor and product ions for Methyl Efavirenz by infusing a standard solution directly into the mass spectrometer. - Investigate the stability of Methyl Efavirenz in the sample matrix and during the analytical process.
Inconsistent Signal Unstable spray in the ESI source; Fluctuations in LC pump pressure.- Check for clogs in the ESI probe and ensure a stable, fine spray. - Monitor the LC pump pressure for any unusual fluctuations that could indicate a leak or pump malfunction.

Data Presentation

Comparison of Sample Preparation Methods for Efavirenz
Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Reference
Recovery 93.5% - 107%Generally provides good recovery, though can be more variable depending on the sorbent and elution solvent.[1][2]
Matrix Effect Higher potential for ion suppression due to residual matrix components.Lower matrix effects due to more effective removal of interfering substances.[5][5]
LOD/LOQ Achievable LLOQ of 1 ng/mL in plasma.Can potentially achieve lower LLOQs due to cleaner extracts.[1][2]
Speed & Simplicity Fast and simple procedure.More time-consuming and complex.[1][2]
Typical LC-MS/MS Parameters for Efavirenz Analysis
Parameter Value Reference
Ionization Mode Negative Electrospray Ionization (ESI-)[1][2][3][4]
Precursor Ion (m/z) 314.2[1][2]
Product Ion (m/z) 243.9[1][2]
Internal Standard ¹³C₆-Efavirenz[1][2]
IS Precursor Ion (m/z) 320.2[1][2]
IS Product Ion (m/z) 249.9[1][2]

Note: The MRM transitions for Methyl Efavirenz will need to be determined experimentally but are expected to be shifted by +14 Da from Efavirenz.

Experimental Protocols

Chiral Separation of rac-Methyl Efavirenz

This protocol is adapted from established methods for the chiral separation of Efavirenz and should be optimized for Methyl Efavirenz.[7][8]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A cellulose-based chiral column, such as a Chiralcel OD-H (250 mm x 4.6 mm, 5 µm), is recommended.

  • Mobile Phase: An isocratic mobile phase consisting of n-Hexane and Isopropyl Alcohol (IPA) in a ratio of 90:10 (v/v). The ratio may need to be adjusted to optimize the separation of Methyl Efavirenz enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: The eluent from the column is directed to the mass spectrometer.

Sample Preparation from Plasma using Protein Precipitation

This is a rapid and effective method for extracting Efavirenz and its analogs from plasma samples.[1][2]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the tube at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Chiral LC Separation Reconstitute->LC MS MS/MS Detection (Negative ESI) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for rac-Methyl Efavirenz Analysis.

troubleshooting_logic start Poor Sensitivity Issue check_ms Optimize MS Parameters? (Source, Gas, Voltages) start->check_ms check_mobile_phase Modify Mobile Phase? (Additives, pH) check_ms->check_mobile_phase No Improvement solution Sensitivity Improved check_ms->solution Yes check_sample_prep Improve Sample Cleanup? (e.g., SPE) check_mobile_phase->check_sample_prep No Improvement check_mobile_phase->solution Yes check_is Use Isotope-Labeled IS? check_sample_prep->check_is No Improvement check_sample_prep->solution Yes check_is->solution Yes

Caption: Troubleshooting Logic for Low Sensitivity.

References

Technical Support Center: rac-Methyl Efavirenz Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding "rac-Methyl Efavirenz" as a distinct reference standard is limited in publicly available documentation. The following guidance is based on the well-established stability profile of Efavirenz. Given the structural similarity, these stability considerations are expected to be highly relevant for related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Efavirenz reference standards?

A1: To ensure the long-term stability of Efavirenz reference standards, they should be stored in well-closed containers, protected from light.[1][2] For solid materials, storage at -20°C is recommended for long-term stability, potentially for four years or more.[3] For routine use, storage at controlled room temperature in a dry, cool, and well-ventilated place is also suggested, though the duration of stability under these conditions may be shorter.[4][5]

Q2: How should I handle Efavirenz reference standards during experimental use?

A2: It is crucial to protect solutions of Efavirenz from light.[1][2] When preparing solutions for HPLC analysis, using polypropylene vials is recommended, as degradation has been observed in certain types of glass vials.[2] If preparing a stock solution, it is best to dissolve the solid in a solvent of choice and purge with an inert gas.[3]

Q3: What are the known degradation pathways for Efavirenz?

A3: The primary degradation pathway for Efavirenz in aqueous solutions is hydrolysis of the cyclic carbamate to form the corresponding amino alcohol.[6] This hydrolysis is influenced by pH. Efavirenz is also susceptible to degradation under alkaline and thermal stress.[7] Minor degradation has been observed under acidic, photolytic, and oxidative stress conditions.[7]

Q4: Does Efavirenz exhibit polymorphism?

A4: Yes, Efavirenz may exhibit polymorphism, which means it can exist in different crystalline forms.[1] Different polymorphic forms can have different physical properties, including solubility and stability, which can be a critical consideration in pharmaceutical development and for reference standards.

Q5: What solvents are suitable for dissolving Efavirenz reference standards?

A5: Efavirenz is practically insoluble in water but is freely soluble in methanol.[1] It is also soluble in other organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the reference standard.- Prepare a fresh solution from the solid standard. - Review solution preparation and storage procedures; ensure protection from light and use of appropriate vials (e.g., polypropylene).[2] - Confirm the pH of the mobile phase and diluents, as Efavirenz is more stable at a pH of approximately 4.[6]
Loss of assay value or peak area over time Instability of the reference standard in solution.- Prepare fresh solutions daily or perform a solution stability study to determine how long solutions are viable under your specific conditions. - Ensure the storage temperature of the solution is appropriate (e.g., refrigerated).
Inconsistent analytical results Polymorphism of the reference standard.- If polymorphism is suspected, analytical techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) may be needed to characterize the crystalline form. - Ensure consistent sourcing and lot of the reference standard.
Poor peak shape in HPLC analysis Inappropriate mobile phase or column.- Verify that the mobile phase composition and pH are appropriate for Efavirenz. A C8 or C18 column is commonly used.[7] - Ensure the column is properly equilibrated.

Quantitative Data Summary

Table 1: Recommended Storage and Handling Conditions for Efavirenz Reference Standards

Parameter Condition Source
Storage (Solid) -20°C for long-term (≥4 years)[3]
Well-closed container, protected from light[1]
Controlled room temperature[2]
Solution Handling Protect solutions from light[1][2]
Use polypropylene vials for HPLC[2]
Purge stock solutions with inert gas[3]

Table 2: Solubility of Efavirenz

Solvent Solubility Source
WaterPractically insoluble[1]
MethanolFreely soluble[1]
Ethanol~20 mg/mL[3]
DMSO~14 mg/mL[3]
Dimethylformamide (DMF)~20 mg/mL[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Efavirenz

This protocol is a representative method for assessing the stability of Efavirenz and separating it from its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

  • Column: C8, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 25mM potassium dihydrogen phosphate buffer (pH adjusted to 2.9 with phosphoric acid) in a 60:40 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 247 nm.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Efavirenz reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution (for forced degradation): Prepare a solution of Efavirenz in the relevant stress condition medium (e.g., 0.1N HCl, 0.1N NaOH, water, or 3% H₂O₂). After exposure to the stress condition for a specified time, neutralize the solution if necessary and dilute with the mobile phase to a suitable concentration.

4. Forced Degradation Study Procedure:

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl at 80°C for 2 hours.

  • Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH at 80°C for 2 hours.[7]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.[7]

  • Thermal Degradation: Expose the solid reference standard to 105°C for 4 hours.[1] Dissolve the stressed solid in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) for 24 hours.

5. Analysis:

  • Inject the prepared standard and stressed sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time of the Efavirenz peak.

  • Assess the purity of the Efavirenz peak in the stressed samples and calculate the percentage of degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Chromatographic Peaks A Unexpected Peak(s) Observed in Chromatogram B Is the reference standard solid or a pre-made solution? A->B C Prepare fresh solution from solid standard. Protect from light and use polypropylene vials. B->C Solid H Check storage conditions of pre-made solution (light, temp). Was it recently prepared? B->H Solution D Re-run analysis with fresh solution. C->D E Are unexpected peaks still present? D->E F Consider contamination of diluent/mobile phase or column degradation. E->F Yes G Problem Resolved. E->G No H->D

Caption: Troubleshooting workflow for unexpected peaks.

G cluster_1 Efavirenz Hydrolytic Degradation Pathway A Efavirenz (Cyclic Carbamate) B Hydrolysis (pH-dependent) A->B C Amino Alcohol Degradant B->C D Further Degradation (extremes of pH) C->D E Quinoline Derivative D->E

Caption: Primary hydrolytic degradation pathway of Efavirenz.

G cluster_2 Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of rac-Methyl Efavirenz B Subject Aliquots to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1N HCl) B->C D Alkaline Hydrolysis (e.g., 0.1N NaOH) B->D E Oxidation (e.g., 3% H2O2) B->E F Thermal (Solid) & Photolytic (Solution) B->F G Neutralize (if needed) and Dilute to Target Concentration C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Evaluate Peak Purity and Quantify Degradants H->I

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Methods for Efavirenz and its Related Substances, Including rac-Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Efavirenz and its related impurities, with a focus on providing a framework for the analysis of rac-Methyl Efavirenz. rac-Methyl Efavirenz is recognized as a potential synthetic impurity and degradation product of Efavirenz. While specific validation data for rac-Methyl Efavirenz is not extensively published, the methodologies validated for the analysis of Efavirenz and its other impurities are directly applicable and serve as a robust starting point for its quantification.

This document summarizes the performance of various High-Performance Liquid Chromatography (HPLC) methods, presenting key validation parameters in a comparative format. Detailed experimental protocols and workflow visualizations are provided to assist in the replication and adaptation of these methods for the specific analysis of rac-Methyl Efavirenz.

Comparative Performance of Validated HPLC Methods

The following table summarizes the quantitative performance data from various validated HPLC methods used for the analysis of Efavirenz and its related impurities. This data provides a benchmark for the expected performance of an analytical method for rac-Methyl Efavirenz.

Parameter Method 1 (RP-HPLC) Method 2 (RP-HPLC for related impurities) Method 3 (Chiral HPLC for Enantiomeric Impurity)
Linearity Range 12.5-200.0 µg/mL20% to 120% of specification level0.249-375 µg/mL
Correlation Coefficient (r²) > 0.9990.999> 0.9999
Accuracy (% Recovery) 99.7%90.64% to 106.91%97-104%
Precision (%RSD) 1.1%< 10%< 5.0% (Interday)
Limit of Detection (LOD) 3.6 ng/mLNot explicitly stated0.075 µg/mL
Limit of Quantitation (LOQ) 11 ng/mLNot explicitly stated0.249 µg/mL

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC Method for Efavirenz

This method is suitable for the quantification of Efavirenz in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: Water (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • For tablets, powder the tablets, dissolve an amount equivalent to the target concentration in methanol, sonicate, and dilute with the mobile phase.

    • Filter the final solution through a 0.45 µm filter before injection.

Method 2: RP-HPLC for Quantification of Related Impurities of Efavirenz

This method is designed for the quantification of various impurities in Efavirenz bulk drug substance.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Inertsil-ODS 3V C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% o-Phosphoric acid: Acetonitrile (20:80 v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 245 nm.

  • Sample Preparation:

    • Prepare a stock solution of the Efavirenz sample in the mobile phase.

    • Spike with known impurities at different concentration levels (e.g., 50%, 100%, 150% of the specification limit) for accuracy studies.

Experimental and Validation Workflows

The following diagrams illustrate the typical workflows for the validation of an analytical method for rac-Methyl Efavirenz.

experimental_workflow Experimental Workflow for rac-Methyl Efavirenz Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Obtain Efavirenz Sample (with potential rac-Methyl Efavirenz) dissolve Dissolve in appropriate solvent (e.g., Mobile Phase) start->dissolve dilute Dilute to working concentration dissolve->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject sample into HPLC system filter->inject separate Chromatographic Separation (C18 or Chiral Column) inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate quantify Quantify rac-Methyl Efavirenz using a calibration curve integrate->quantify

Caption: General experimental workflow for the analysis of rac-Methyl Efavirenz.

validation_workflow Method Validation Workflow specificity Specificity (Discrimination from other components) linearity Linearity (Concentration vs. Response) specificity->linearity accuracy Accuracy (% Recovery of known amount) linearity->accuracy precision Precision (Repeatability and Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Method Sensitivity) precision->lod_loq robustness Robustness (Effect of small variations) lod_loq->robustness

Caption: Key parameters for the validation of an analytical method.

A Comparative Guide to the Inter-Laboratory Analysis of Racemic Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the chiral separation and quantification of Efavirenz, a critical component in antiretroviral therapy. The principles and methods described herein are directly applicable to the analysis of its racemic methyl analog, Methyl Efavirenz. While a formal inter-laboratory round-robin study on racemic Methyl Efavirenz is not publicly available, this document synthesizes and compares validated analytical methods from various research laboratories, offering a valuable resource for selecting and implementing robust analytical protocols.

The following sections detail the performance of different analytical techniques, provide comprehensive experimental protocols, and visualize the analytical workflow.

Quantitative Performance Data

The performance of an analytical method is paramount for accurate and reproducible results. The following tables summarize the key validation parameters for different analytical methods used for the analysis of Efavirenz enantiomers. This data provides a basis for comparing the sensitivity, accuracy, and precision of each method.

Table 1: Comparison of Method Performance for Chiral Efavirenz Analysis

ParameterMethod 1: UPLC-PDA[1]Method 2: LC-MS/MS[2][3]Method 3: HPLC-UV[4]
Linearity Range 0.249 - 375 µg/mL1.0 - 2,500 ng/mLNot explicitly stated
Correlation Coefficient (r) > 0.99> 0.99Not explicitly stated
Limit of Detection (LOD) 0.075 µg/mLNot explicitly stated100 ng/mL
Limit of Quantification (LOQ) 0.249 µg/mL1.0 ng/mLNot explicitly stated
Intra-day Precision (%RSD) Not explicitly stated2.41% - 9.24%Not explicitly stated
Inter-day Precision (%RSD) Not explicitly stated3.03% - 12.3%Not explicitly stated
Accuracy (% Recovery) 97 - 104%95.2% - 112%Not explicitly stated

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving consistent and reliable results across different laboratories. The following sections outline the methodologies for the key analytical techniques discussed.

Method 1: Ultra Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)

This method is suitable for the enantioseparation of Efavirenz and can be adapted for Methyl Efavirenz.

  • Instrumentation: Waters ACQUITY UPLC with a Photodiode Array (PDA) detector.[1]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: PDA detection at a wavelength of 254 nm.[1]

  • Sample Preparation: A sample solution is prepared by dissolving the substance in the mobile phase to a target concentration (e.g., 250 µg/mL).[1]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying low levels of Efavirenz in biological matrices.

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.[2][3]

  • Sample Preparation: Protein precipitation of plasma samples followed by dilution.[2][3]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2][3]

  • Flow Rate: 0.3 mL/min.[2][3]

  • Detection: Tandem mass spectrometry in negative ionization mode with multiple reaction monitoring (MRM).[2][3]

    • Efavirenz transition: m/z 314.20 -> 243.90[2][3]

    • Internal Standard (¹³C₆-Efavirenz) transition: m/z 320.20 -> 249.90[2][3]

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used and robust method for the determination of Efavirenz in human plasma.

  • Instrumentation: A standard HPLC system with a UV detector.[4]

  • Sample Preparation: Liquid-liquid extraction of 100 µL plasma with diethyl ether after basification.[4]

  • Mobile Phase: A mixture of acetonitrile and water.[4]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection: UV detection at a wavelength of 247 nm.[4]

Visualizing the Analytical Workflow

Understanding the sequence of steps in an analytical procedure is crucial for proper execution and troubleshooting. The following diagram illustrates a typical workflow for the chiral analysis of a pharmaceutical compound like Methyl Efavirenz.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Start: Receive Sample (rac-Methyl Efavirenz) dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45µm filter dissolve->filter inject Inject into Chiral HPLC/UPLC System filter->inject separate Enantiomeric Separation on Chiral Column inject->separate detect Detect with UV/PDA or MS Detector separate->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify Enantiomers integrate->quantify report Generate Report quantify->report end End report->end Final Result

Caption: A typical experimental workflow for the chiral analysis of Methyl Efavirenz.

References

Comparative Stability of rac-Methyl Efavirenz and Other Efavirenz Impurities: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the stability of racemic Methyl Efavirenz and other known impurities of Efavirenz, an essential non-nucleoside reverse transcriptase inhibitor. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to inform stability-indicating analytical method development and validation. While direct comparative stability studies on isolated Efavirenz impurities are limited in publicly available literature, this document synthesizes findings from forced degradation studies of Efavirenz to infer the relative stability of its major degradants.

Data on Forced Degradation of Efavirenz

Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and the formation of degradation products under various stress conditions. The following table summarizes the typical degradation behavior of Efavirenz, which in turn indicates the conditions under which its impurities, including potentially rac-Methyl Efavirenz, are formed. Extensive degradation was observed in alkaline and thermal stress conditions, while minimal degradation was noted under acidic, photolytic, and oxidative stress.[1]

Stress ConditionReagent/ParametersObservation
Acid Hydrolysis1N HCl at 80°C for 6 hoursMinimal degradation of Efavirenz.
Base Hydrolysis1N NaOH at 80°C for 6 hoursSignificant degradation of Efavirenz observed.[1]
Oxidation3% H₂O₂ at 80°C for 6 hoursEfavirenz was found to be stable with no significant formation of degradation products.[2]
Thermal DegradationHeat at a specified temperature and durationSignificant degradation of Efavirenz was observed under thermal stress.[1]
Photolytic DegradationExposure to UV lightMinimal degradation of Efavirenz was observed.[1]

Key Efavirenz Impurities

Several impurities of Efavirenz have been identified through synthesis and forced degradation studies. The structures and formation pathways of these impurities are critical for developing robust analytical methods. Known impurities include:

  • rac-Methyl Efavirenz: A process-related impurity.[3][4]

  • Amino Alcohol Derivative: A product of hydrolysis.[5]

  • Quinoline Derivative: Another hydrolysis product.[5]

  • Trans-alkene Reduction Product: An impurity that can be separated from Efavirenz using a cyano column in HPLC.[6]

Experimental Protocols

The development of a stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying Efavirenz in the presence of its impurities and degradation products.

Representative Stability-Indicating HPLC Method

A validated stability-indicating HPLC method for the determination of Efavirenz and its degradation products has been established.[1]

  • Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C-8 column.

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (25mM, pH 2.9) in a 60:40 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 220nm to 390nm range, with specific detection often at 247 nm.

  • Injection Volume: 20 µL.

  • Data Acquisition: Chromatographic data is recorded and processed using appropriate software.

This method has been shown to effectively separate Efavirenz from its degradation products formed under various stress conditions.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, a fundamental experiment for assessing the stability of a drug substance like Efavirenz.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Outcome DrugSubstance Efavirenz Drug Substance Acid Acid Hydrolysis DrugSubstance->Acid Base Base Hydrolysis DrugSubstance->Base Oxidation Oxidation DrugSubstance->Oxidation Thermal Thermal Stress DrugSubstance->Thermal Photolytic Photolytic Stress DrugSubstance->Photolytic StressConditions Prepare Stress Solutions (Acid, Base, Oxidizing Agent) StressConditions->Acid StressConditions->Base StressConditions->Oxidation Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC HPLC Analysis Neutralization->HPLC Characterization Impurity Characterization (LC-MS, NMR) HPLC->Characterization MethodValidation Stability-Indicating Method Validation HPLC->MethodValidation DegradationProfile Degradation Profile & Pathway Characterization->DegradationProfile

Caption: Workflow for Forced Degradation Studies of Efavirenz.

References

A Comparative Analytical Profile: rac-Methyl Efavirenz vs. (S)-Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analytical comparison between the active pharmaceutical ingredient (S)-Efavirenz and its potential synthetic impurity and degradation product, rac-Methyl Efavirenz. The information presented herein is curated to assist in the development of robust analytical methods for quality control and stability studies of Efavirenz.

Introduction

(S)-Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] As with any pharmaceutical compound, the presence of impurities can affect both the efficacy and safety of the drug product. One such potential impurity is rac-Methyl Efavirenz.[2] Understanding the distinct analytical profiles of (S)-Efavirenz and its impurities is crucial for ensuring the quality and consistency of the final drug product. This guide outlines key analytical methodologies and comparative data for these two compounds.

Chemical and Physical Properties

A fundamental step in developing analytical methods is understanding the basic chemical and physical properties of the analyte and related impurities.

Property(S)-Efavirenzrac-Methyl Efavirenz
Chemical Name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one6-chloro-4-(cyclopropylethynyl)-1-methyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Molecular Formula C₁₄H₉ClF₃NO₂C₁₅H₁₁ClF₃NO₂
Molecular Weight 315.68 g/mol 329.70 g/mol [2]
Stereochemistry Single (S)-enantiomerRacemic mixture
Appearance White to off-white crystalline powderInformation not widely available; likely a solid

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of (S)-Efavirenz and its impurities. Chiral HPLC methods are essential for resolving the enantiomers of Efavirenz.

Chiral HPLC for Efavirenz Enantiomers

Experimental Protocol: Chiral HPLC of Efavirenz Enantiomers

  • Column: A chiral stationary phase is required. Commonly used columns include those based on polysaccharide derivatives such as amylose or cellulose.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength of approximately 250 nm is suitable for Efavirenz.

  • Sample Preparation: The sample is dissolved in a suitable organic solvent, such as the mobile phase.

Impurity Profiling by HPLC

Reverse-phase HPLC (RP-HPLC) is commonly employed for the analysis of Efavirenz and its related substances, including potential degradation products like rac-Methyl Efavirenz.

Experimental Protocol: RP-HPLC for Efavirenz and Impurities

  • Column: A C18 column is a common choice for the separation of Efavirenz and its impurities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often used.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection in the range of 245-255 nm is appropriate.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are vital for the structural elucidation and confirmation of (S)-Efavirenz and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of (S)-Efavirenz and to identify impurities like rac-Methyl Efavirenz. The key difference in the NMR spectrum of rac-Methyl Efavirenz compared to (S)-Efavirenz would be the presence of a signal corresponding to the methyl group protons and carbon.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying trace-level impurities. The mass spectrum of rac-Methyl Efavirenz would show a molecular ion peak corresponding to its higher molecular weight compared to (S)-Efavirenz.

Analytical Technique(S)-Efavirenzrac-Methyl Efavirenz
HPLC Retention Time Varies depending on the methodExpected to have a different retention time than (S)-Efavirenz in a suitable RP-HPLC method.
¹H NMR Characteristic peaks for the aromatic, cyclopropyl, and benzoxazinone protons.Similar peaks to (S)-Efavirenz with an additional singlet for the N-methyl protons.
¹³C NMR Characteristic peaks for the carbons of the Efavirenz structure.Similar peaks to (S)-Efavirenz with an additional peak for the N-methyl carbon.
Mass Spectrum (m/z) [M+H]⁺ at approximately 316.0[M+H]⁺ at approximately 330.0

Mechanism of Action of Efavirenz: A Signaling Pathway

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a non-essential site on the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.

Efavirenz_Mechanism cluster_virus HIV-1 Virus cluster_host Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Efavirenz (S)-Efavirenz Efavirenz->RT Allosteric Inhibition

Caption: Mechanism of action of (S)-Efavirenz as a non-nucleoside reverse transcriptase inhibitor.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a sample of Efavirenz.

Impurity_Analysis_Workflow Sample Efavirenz Bulk Drug or Formulation Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC Detection UV/PDA Detection HPLC->Detection Quantification Quantification of Impurities Detection->Quantification Identification Impurity Identification Detection->Identification LCMS LC-MS Analysis Identification->LCMS NMR NMR Spectroscopy Identification->NMR Characterization Structural Characterization LCMS->Characterization NMR->Characterization

Caption: A generalized workflow for the analysis of impurities in Efavirenz samples.

Conclusion

The analytical characterization of (S)-Efavirenz and its potential impurities, such as rac-Methyl Efavirenz, is paramount for ensuring the quality, safety, and efficacy of this important antiretroviral drug. While direct comparative analytical data for rac-Methyl Efavirenz is limited in publicly available literature, established chromatographic and spectroscopic methods for Efavirenz provide a robust framework for its detection and characterization. The development of specific reference standards for potential impurities is essential for accurate quantification and method validation. The experimental protocols and workflows outlined in this guide serve as a valuable resource for researchers and scientists involved in the development and quality control of Efavirenz.

References

A Comprehensive Guide to the Cross-Validation of HPLC and UPLC Methods for the Enantioselective Analysis of Racemic Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of racemic (rac) Methyl Efavirenz. The content herein is intended for researchers, analytical scientists, and drug development professionals involved in method development, validation, and transfer. The focus is on ensuring the new UPLC method provides equivalent or superior performance to the established HPLC method.

Introduction

In pharmaceutical analysis, the transition from HPLC to UPLC is a strategic move to enhance efficiency, reduce solvent consumption, and improve chromatographic performance. UPLC technology utilizes columns with sub-2 µm particles, which, when operated at high pressures, yields significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC systems.[1]

Efavirenz and its analogs, such as Methyl Efavirenz, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[2][3] While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological effects in the body.[3] Therefore, regulatory agencies require the use of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances.

This guide outlines the critical parameters and experimental protocols for the cross-validation of an established normal-phase HPLC method with a newly developed UPLC method for the enantioselective analysis of rac-Methyl Efavirenz. The cross-validation process is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[4][5][6]

Experimental Protocols

The following protocols describe the instrumental conditions and sample preparation procedures for both the legacy HPLC method and the proposed UPLC method.

Instrumentation & Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • UPLC System: A UPLC system capable of operating at high pressures (≥15,000 psi), equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.[1]

  • Reagents: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic Methyl Efavirenz reference standard.

Chromatographic Conditions

The key chromatographic parameters for both methods are detailed in Table 1. The UPLC method leverages a smaller particle size column and an optimized flow rate to achieve a rapid separation.

Table 1: Comparison of Chromatographic Conditions

ParameterLegacy HPLC MethodProposed UPLC Method
Column Polysaccharide-based chiral column (e.g., Chiralpak), 250 x 4.6 mm, 5 µmPolysaccharide-based chiral column (e.g., Chiralpak), 100 x 3.0 mm, 1.8 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Isopropanol (92:8, v/v)
Flow Rate 1.0 mL/min0.6 mL/min
Injection Volume 10 µL1.5 µL
Column Temperature 30°C35°C
UV Detection 247 nm247 nm
Run Time 15 min3 min
Preparation of Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of rac-Methyl Efavirenz reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the analytical range (e.g., 1-150 µg/mL) for linearity assessment.

  • System Suitability Solution (50 µg/mL): Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

Data Presentation: Cross-Validation Results

The cross-validation study directly compares the performance of the HPLC and UPLC methods using the same batches of samples and standards. The acceptance criteria are based on ICH guidelines.[4][5] A summary of the comparative performance data is presented in Table 2.

Table 2: Summary of Method Performance and Cross-Validation Data

Validation ParameterHPLC Method ResultsUPLC Method ResultsAcceptance Criteria
System Suitability
    - Resolution (Rs)2.23.1Rs ≥ 2.0
    - Tailing Factor (T)1.31.1T ≤ 2.0
    - Theoretical Plates (N)6,50014,000Report Value
Linearity
    - Range (µg/mL)1 - 1501 - 150Demonstrate Linearity
    - Correlation Coefficient (r²)0.99920.9997r² ≥ 0.999
Precision (RSD%)
    - Repeatability (n=6)0.95%0.65%RSD ≤ 2.0%
    - Intermediate Precision1.30%0.90%RSD ≤ 2.0%
Accuracy (% Recovery) 99.1% - 101.2%99.5% - 100.8%98.0% - 102.0%
Specificity No interference observedNo interference observedNo co-elution at analyte peak

Visualization of the Method Transfer Workflow

The logical process for transferring an analytical method from one technology (HPLC) to another (UPLC) involves several distinct stages, from initial evaluation to final implementation. This workflow ensures that the new method is fit for its intended purpose and that the transition is scientifically sound and properly documented.

MethodTransferWorkflow Logical Workflow for HPLC to UPLC Method Transfer cluster_0 Phase 1: Planning & Initial Assessment cluster_1 Phase 2: UPLC Method Development cluster_2 Phase 3: Cross-Validation Execution cluster_3 Phase 4: Evaluation & Implementation A Define Method Transfer Goals (e.g., Faster Run Time, Lower Solvent Use) B Review Existing HPLC Method Validation Data A->B C Geometric Scaling of HPLC Method (Column Dimensions, Flow Rate) B->C D Method Optimization on UPLC System (Mobile Phase, Temperature) C->D E Define Cross-Validation Protocol & Acceptance Criteria (ICH Q2) D->E F Analyze Identical Samples on Both HPLC and UPLC Systems E->F G Compare Performance Parameters (Accuracy, Precision, Linearity, etc.) F->G H Statistical Analysis of Results (e.g., t-test on Accuracy) G->H I Results Meet Acceptance Criteria? H->I J Method Transfer Successful. Implement UPLC Method for Routine Use. I->J Yes K Investigate Discrepancies & Re-optimize UPLC Method I->K No K->D

Caption: A flowchart illustrating the key stages of an analytical method transfer from HPLC to UPLC.

Conclusion

The cross-validation data clearly demonstrates that the proposed UPLC method for the enantioselective analysis of racemic Methyl Efavirenz is superior to the legacy HPLC method. The UPLC method provides a five-fold reduction in run time (15 min to 3 min), leading to a significant increase in sample throughput and a drastic reduction in solvent consumption. Furthermore, the UPLC method exhibits improved chromatographic performance, with higher theoretical plates and better resolution between the enantiomers.

The accuracy, precision, and linearity of the UPLC method are well within the established acceptance criteria and are comparable to, or better than, the HPLC method. Therefore, the UPLC method is deemed a suitable replacement for the HPLC method for the routine quality control analysis of rac-Methyl Efavirenz.

References

A Comparative Guide to Analytical Method Robustness Testing for Racemic Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the robustness testing of racemic Efavirenz, a non-nucleoside reverse transcriptase inhibitor. The information is intended for researchers, scientists, and drug development professionals to understand the reliability and performance of various analytical techniques under deliberate variations in method parameters.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in parameters.[1] This ensures the reliability of the method during routine use. For chiral compounds like Efavirenz, which exists as (S)- and (R)-enantiomers, robust enantioseparation is crucial for quality control.

Comparative Analysis of Analytical Methods

Several chromatographic methods have been developed and validated for the analysis of Efavirenz in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids.[2] The most common techniques include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following tables summarize the robustness testing parameters from various studies.

Table 1: Robustness Testing Parameters for HPLC Methods

ParameterVariationMethod 1 (RP-HPLC)[3]Method 2 (Chiral HPLC)[4]Method 3 (RP-HPLC)[5]
Flow Rate ± 0.2 mL/minRetention time and peak area showed no significant change.Resolution between enantiomers remained sufficient (%RSD < 10).No significant changes in chromatographic parameters.[5]
Mobile Phase pH ± 0.2Retention time and peak area showed no significant change.Not explicitly tested.No significant changes in chromatographic parameters.[5]
Wavelength ± 2 nmRetention time and peak area showed no significant change.Not explicitly tested.No significant changes in chromatographic parameters.[5]
Mobile Phase Composition Variation in organic modifier percentageNot explicitly tested.Sufficient resolution was maintained.Not explicitly tested.
Column Temperature Not specifiedNot explicitly tested.Sufficient resolution was maintained.Not explicitly tested.

Table 2: Robustness Testing Parameters for UPLC Method

ParameterVariationMethod 1 (Chiral UPLC)[1]
Flow Rate ± 0.1 mL/min (from 1.0 mL/min to 0.9 and 1.1 mL/min)The method's capacity remained unaffected.[1]
Column Temperature Not specifiedNot explicitly tested.
Mobile Phase Composition Not specifiedNot explicitly tested.

Table 3: Comparison of Different Analytical Techniques

FeatureHPLCUPLCLC-MS/MS
Principle Separation based on partitioning between a stationary and mobile phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Separation by chromatography followed by mass analysis for high selectivity and sensitivity.
Sensitivity GoodHighVery High (LOD as low as 0.04 ppm for impurities)[6]
Analysis Time Longer (e.g., > 5 min)[3][5]Shorter (e.g., < 6 min)Short (e.g., 5 min)[7]
Resolution GoodExcellentExcellent
Application Routine quality control, stability indicating assays.[3]Enantioseparation, impurity profiling.[1]Bioanalysis, genotoxic impurity quantification.[6][7]

Experimental Protocols

3.1. Chiral HPLC Method for Enantioseparation of Efavirenz

This protocol is based on a method developed for the separation of (S)- and (R)-Efavirenz.[4]

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane: 2-propanol: Trifluoroacetic acid (90:10:0.5 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Column Temperature: 30°C.

  • Robustness Evaluation:

    • Flow Rate: Varied to 0.8 mL/min and 1.2 mL/min.

    • Mobile Phase Composition: The percentage of 2-propanol was varied.

    • Column Temperature: The temperature was varied.

    • Acceptance Criteria: The resolution between the (S)- and (R)-enantiomers should be greater than 2.0, and the %RSD for the resolution should be less than 10.

3.2. RP-HPLC Method for Efavirenz in Plasma

This protocol is based on a validated method for the determination of Efavirenz in human plasma.[5]

  • Chromatographic System: High-Performance Liquid Chromatography system with a UV-Visible detector.

  • Column: Waters X-Terra Shield, RP18 (50 x 4.6 mm, 3.5 µm).[5]

  • Mobile Phase: A gradient of phosphate buffer (pH 3.5) and Acetonitrile.

  • Flow Rate: 1.5 mL/min.[5]

  • Detection Wavelength: 260 nm.[5]

  • Internal Standard: Tenofovir Disoproxil Fumarate.[5]

  • Robustness Evaluation:

    • Flow Rate: Varied deliberately.

    • Wavelength: Varied deliberately.

    • Mobile Phase pH: Varied deliberately.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the results should be less than 5%.[5]

Visualizing the Workflow

The following diagrams illustrate the typical workflow for analytical method robustness testing.

RobustnessTestingWorkflow cluster_Plan Planning cluster_Execute Execution cluster_Analyze Analysis cluster_Report Reporting Define Define Method Parameters Identify Identify Critical Parameters Define->Identify SetRanges Set Variation Ranges Identify->SetRanges Perform Perform Experiments with Variations SetRanges->Perform Collect Collect Data (e.g., Retention Time, Peak Area) Perform->Collect Evaluate Evaluate Impact on Performance Collect->Evaluate Statistical Statistical Analysis (%RSD) Evaluate->Statistical Document Document Results Statistical->Document

Caption: A typical workflow for analytical method robustness testing.

RobustnessParameters cluster_Parameters Robustness Parameters Method Analytical Method FlowRate Flow Rate Method->FlowRate MobilePhase Mobile Phase Composition Method->MobilePhase pH Mobile Phase pH Method->pH Wavelength Detection Wavelength Method->Wavelength Temperature Column Temperature Method->Temperature

Caption: Key parameters evaluated during robustness testing.

Conclusion

The robustness of an analytical method is a key indicator of its reliability for routine use. For racemic Efavirenz, both chiral and reversed-phase HPLC and UPLC methods have demonstrated good robustness when subjected to deliberate variations in critical parameters like flow rate, mobile phase composition, and pH. The choice of method depends on the specific application, with chiral methods being essential for enantiomeric purity determination and LC-MS/MS offering superior sensitivity for bioanalysis and trace impurity detection. The provided data and protocols offer a solid foundation for researchers to select and validate an appropriate analytical method for their specific needs.

References

A Comparative Guide to Quantifying rac-Methyl Efavirenz: Evaluating Linearity and Range

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and analysis, the accurate quantification of active pharmaceutical ingredients and their analogs is paramount. This guide provides a comparative overview of analytical methodologies for evaluating the linearity and range of rac-Methyl Efavirenz quantification, a crucial aspect of method validation. The data presented is based on established methods for the closely related compound, Efavirenz, offering a strong foundation for the analysis of its methylated counterpart.

Comparative Analysis of Analytical Methods

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. Below is a summary of performance data from various validated methods for Efavirenz, which can serve as a benchmark for the quantification of rac-Methyl Efavirenz.

MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r²)
RP-HPLC-UVEmtricitabine, Tenofovir, and Efavirenz15-75 µg/mL (for Efavirenz)Not explicitly stated, but linearity was established.
HPLC[1]Efavirenz, Emtricitabine, and Tenofovir5-25 µg/mL (for Efavirenz)>0.99
LC-MS/MS[2]Efavirenz1.0–2,500 ng/mL>0.99
RP-HPLC[3]Efavirenz1–300 µg/mL0.9996
LC-MS/MS[4]Efavirenz1.9-500 ng/mLNot explicitly stated, but linearity was established.

Detailed Experimental Protocols

The successful evaluation of linearity and range is contingent on a meticulously executed experimental protocol. Below are representative methodologies based on the referenced literature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is widely used for the quantification of Efavirenz in pharmaceutical formulations and can be adapted for rac-Methyl Efavirenz.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of acetonitrile and 1% isopropanol in water (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 256 nm.

    • Injection Volume: 20 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of rac-Methyl Efavirenz in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations covering the expected range.

  • Linearity and Range Evaluation:

    • Inject each calibration standard in triplicate.

    • Record the peak area for each injection.

    • Plot a calibration curve of the mean peak area versus the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value greater than 0.99 is generally considered acceptable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for bioanalytical applications where lower concentrations are expected.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[2]

    • Flow Rate: 0.3 mL/min.[2]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative or positive electrospray ionization (ESI), depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for rac-Methyl Efavirenz and an appropriate internal standard would need to be determined. For Efavirenz, a transition of m/z 314.20 → 243.90 has been used.[2]

  • Sample Preparation: For biological matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required.[2]

  • Linearity and Range Evaluation:

    • Prepare calibration standards in the appropriate matrix (e.g., plasma, buffer).

    • Analyze the standards and plot the peak area ratio (analyte/internal standard) against the concentration.

    • Perform a weighted linear regression to determine the calibration curve parameters.

Workflow for Linearity and Range Evaluation

The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for rac-Methyl Efavirenz quantification.

G Workflow for Linearity and Range Evaluation of rac-Methyl Efavirenz Quantification cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution of rac-Methyl Efavirenz prep_cal_std Prepare Calibration Standards (at least 5 concentrations) prep_stock->prep_cal_std prep_qc Prepare Quality Control (QC) Samples (Low, Mid, High) prep_stock->prep_qc inject_samples Inject Calibration Standards and QC Samples (in triplicate) prep_cal_std->inject_samples instrument_setup Set Up Analytical Instrument (e.g., HPLC-UV or LC-MS/MS) instrument_setup->inject_samples acquire_data Acquire and Process Data (Peak Area or Peak Area Ratio) inject_samples->acquire_data plot_curve Plot Calibration Curve (Response vs. Concentration) acquire_data->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg eval_params Evaluate Linearity (r² > 0.99) and Define Analytical Range lin_reg->eval_params

Caption: Workflow for evaluating the linearity and range of an analytical method.

References

A Comparative Guide to Chiral Columns for the Separation of rac-Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the analytical separation of racemic Methyl Efavirenz, a key analog of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The selection of an appropriate chiral column is paramount for achieving optimal resolution and accurate quantification of the individual enantiomers.

This comparison focuses on polysaccharide-based chiral columns, which are widely recognized for their broad applicability and successful enantioseparation of a diverse range of chiral compounds, including Efavirenz and its derivatives.

Performance Comparison of Chiral Columns

The following table summarizes the performance of various polysaccharide-based chiral columns for the separation of Efavirenz enantiomers. While the data presented is for Efavirenz, it serves as an excellent starting point for the method development for its methylated analog, rac-Methyl Efavirenz. The similar molecular structures suggest that comparable separation conditions will be effective.

Column Chiral Selector Mobile Phase Flow Rate (mL/min) Detection (nm) Resolution (Rs) Retention Times (min) Reference
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropyl alcohol (90:10, v/v)1.0254> 3.0(R)-Efavirenz: ~7.5, (S)-Efavirenz: ~9.2[1][2]
Chiralpak-IA Amylose tris(3,5-dimethylphenylcarbamate)Isocratic Mobile Phase2.5252> 4.0Not specified[3]
Lux Amylose-2 Amylose tris(5-chloro-2-methylphenylcarbamate)0.1% Formic Acid in Water / Acetonitrile (55:45, v/v)1.0252Not specifiedNot specified[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting separation methods. Below are the experimental protocols derived from the successful separation of Efavirenz, which can be applied for rac-Methyl Efavirenz.

Method 1: Chiralcel OD-H
  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 30°C[2].

  • Detection: UV at 254 nm[2].

  • Injection Volume: 10 µL.

  • Note: The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can sometimes improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase[1].

Method 2: Chiralpak-IA
  • Column: Chiralpak-IA.

  • Mobile Phase: A simple isocratic mobile phase is effective. The exact composition should be optimized for rac-Methyl Efavirenz.

  • Flow Rate: 2.5 mL/min[3].

  • Detection: UV at 252 nm[3].

  • Note: This column demonstrated excellent resolution for Efavirenz, suggesting it is a strong candidate for its methylated analog[3].

Method 3: Lux Amylose-2 (Reversed-Phase)
  • Column: Lux Amylose-2[4].

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in a 55:45 (v/v) ratio[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 25°C[4].

  • Detection: UV at 252 nm[4].

  • Note: This method provides a reversed-phase alternative for the separation, which can be advantageous depending on the sample matrix and solubility of rac-Methyl Efavirenz[4].

Visualizing the Experimental Workflow

To systematically approach the selection and optimization of a chiral column for the separation of rac-Methyl Efavirenz, the following workflow is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation cluster_3 Phase 4: Application Start Racemic Methyl Efavirenz Sample Screening Screen Multiple Chiral Columns (e.g., Chiralcel OD-H, Chiralpak-IA, Lux Amylose-2) Start->Screening MobilePhase Optimize Mobile Phase Composition (Hexane/IPA, ACN/Water, Modifiers) Screening->MobilePhase Parameters Adjust Flow Rate and Temperature MobilePhase->Parameters Analysis Analyze Resolution (Rs), Selectivity (α), and Retention Factors (k) Parameters->Analysis Validation Method Validation (Linearity, Accuracy, Precision) Analysis->Validation Optimal Separation Achieved Routine Routine Enantiomeric Purity Analysis Validation->Routine

Caption: A workflow for chiral column selection and method development.

Logical Relationship of Chiral Separation

The enantioselective separation on a polysaccharide-based CSP is governed by the differential interactions between the enantiomers of the analyte and the chiral selector.

G cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation Mechanism cluster_3 Elution Analyte rac-Methyl Efavirenz (R- and S-enantiomers) CSP Polysaccharide Derivative (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) Analyte->CSP Introduction Interactions Differential Diastereomeric Interactions (Hydrogen bonding, π-π stacking, steric hindrance) CSP->Interactions Interaction Separation Separated Enantiomers Interactions->Separation Differential Elution

Caption: The principle of chiral separation on a polysaccharide-based CSP.

Conclusion

The selection of an appropriate chiral column is a critical parameter for the successful separation of rac-Methyl Efavirenz. Polysaccharide-based columns, particularly the Chiralcel OD-H, Chiralpak-IA, and Lux Amylose-2, have demonstrated high efficiency and resolution for the parent compound, Efavirenz, and are therefore highly recommended for the initial screening and method development for its methylated analog. By systematically following the proposed experimental workflow and fine-tuning the chromatographic parameters, researchers can achieve robust and reliable enantioseparation, ensuring the accurate determination of enantiomeric purity.

References

Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Analytical Methods for Racemic Efavirenz as a Proxy for Methyl Efavirenz Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of individual enantiomers is critical in drug development, as they can exhibit different pharmacological and toxicological profiles. The analytical methods detailed below have demonstrated high accuracy and precision for the separation of Efavirenz enantiomers and serve as excellent candidates for adaptation and validation for rac-Methyl Efavirenz.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of various chromatographic methods developed for the chiral separation of Efavirenz. These methods primarily utilize chiral stationary phases to achieve enantiomeric resolution.

MethodColumnMobile PhaseFlow Rate (mL/min)DetectionAccuracy (% Recovery)Precision (%RSD)Reference
Chiral UPLC Chiracel OD-H (250 mm x 4.6 mm), 5 µmn-Hexane: Isopropyl alcohol (90:10 v/v)1.0UV at 254 nm97-104%Not explicitly stated, but method described as precise.[1]
Chiral HPLC Lux Amylose-20.1% Formic acid in water: Acetonitrile (55:45 v/v)1.0UV at 252 nm93.5-107.5%Not explicitly stated, but method described as precise.[2][3]
Normal-Phase HPLC Chiralcel OD-HHeptane: Isopropyl alcohol: Trifluoroacetic acid (95:5:0.1 v/v/v)1.0UV at 247 nm98.6-101.2%Intra-day: ≤ 1.5%, Inter-day: ≤ 1.8%Not explicitly stated
RP-HPLC SHISEIDO C18 (250 x 4.6 mm), 5µAcetonitrile: 20 mM phosphate buffer (pH 3.0)1.0UV at 247 nm98-102%< 2%
LC-MS/MS Not specifiedNot specifiedNot specifiedESI-MS/MS95.2-108% (Inter-day)3.03–9.18% (Inter-day)[4][5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols can be adapted for the analysis of rac-Methyl Efavirenz, with the understanding that re-validation would be necessary.

Chiral UPLC Method[1]
  • Instrumentation: Waters ACQUITY UPLC system with a photodiode array detector.

  • Column: Chiracel OD-H (250 mm x 4.6 mm), 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase and diluted to the desired concentration.

Chiral HPLC Method[2][3]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Lux Amylose-2.

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 252 nm.

  • Sample Preparation: The sample is dissolved in the mobile phase to achieve a suitable concentration.

RP-HPLC Method for General Efavirenz Quantification[4]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: SHISEIDO C18 (250 x 4.6 mm), 5µ.

  • Mobile Phase: A mixture of Acetonitrile and 20 mM phosphate buffer (pH 3.0). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 247 nm.

  • Sample Preparation: For plasma samples, solid-phase extraction is employed to extract the drug.

Experimental Workflow and Signaling Pathways

The development and validation of an analytical method for a racemic compound like Methyl Efavirenz typically follows a structured workflow. The diagram below illustrates the key stages involved, from initial method development to routine sample analysis.

Analytical Method Workflow for rac-Methyl Efavirenz Workflow for rac-Methyl Efavirenz Analysis cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Sample Analysis MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity & Selectivity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 S1 Sample Preparation (e.g., Extraction) V6->S1 Implement for Routine Analysis S2 Chromatographic Separation S1->S2 S3 Detection & Data Acquisition S2->S3 S4 Quantification & Reporting S3->S4

Caption: A typical workflow for developing and validating an analytical method for rac-Methyl Efavirenz.

This logical flow ensures that the selected analytical method is suitable for its intended purpose, providing accurate and precise results for the enantiomers of rac-Methyl Efavirenz. The initial development phase focuses on achieving adequate separation of the enantiomers, followed by a rigorous validation process to demonstrate the method's reliability. Once validated, the method can be confidently applied to routine sample analysis.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of rac Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. The handling and disposal of rac Methyl Efavirenz, a racemic mixture related to the non-nucleoside reverse transcriptase inhibitor Efavirenz, requires adherence to strict protocols to mitigate potential hazards. This guide provides essential information on the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] It is imperative to correctly classify waste as either hazardous or non-hazardous, as this determination dictates the required disposal procedures.[1] State regulations may impose even stricter standards than federal guidelines.[1]

In 2019, the EPA enacted a new rule, Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals.[2] A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[2]

Hazard Profile of Efavirenz and Related Compounds

Safety Data Sheets (SDS) for Efavirenz indicate that it is harmful if swallowed and may cause damage to fertility or an unborn child.[3][4] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[3][4] This ecotoxicity is a significant factor in determining its status as a hazardous waste. The SDS for this compound, while not providing specific hazard classifications, indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated, necessitating that it be handled as a hazardous material.[5][6]

Quantitative Data Summary

For safe handling and disposal planning, key quantitative data for the related compound Efavirenz are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₉ClF₃NO₂[3][6]
Molecular Weight 315.68 g/mol [3]
Solubility - Ethanol: ~20 mg/mL- DMSO: ~14 mg/mL- Aqueous buffers: Sparingly soluble[6]
Storage Temperature -20°C[6]

Step-by-Step Disposal Protocol for this compound

Given the hazardous nature of Efavirenz and the lack of comprehensive safety data for its racemic methyl derivative, a cautious approach to disposal is mandatory. The following protocol is based on general best practices for hazardous pharmaceutical waste.

Step 1: Waste Identification and Classification

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and solutions, as hazardous waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification according to local and state regulations.

Step 2: Segregation and Collection

  • Do not mix this compound waste with non-hazardous waste.

  • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container.

  • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution and local regulations.

Step 3: Storage

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Ensure that the storage area is designed to contain any potential spills.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Most hazardous pharmaceutical waste is disposed of via incineration at a permitted treatment, storage, and disposal facility (TSDF).[2]

  • Ensure that a hazardous waste manifest, an EPA-required document, accompanies the waste from your facility to the disposal site.[2]

Step 5: Documentation

  • Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Laboratory Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Procedure start Start: Experiment with this compound ppe Wear Appropriate PPE: - Gloves - Lab Coat - Safety Goggles start->ppe handling Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling solid_waste Contaminated Solids: - Vials - Gloves - Weighing paper handling->solid_waste liquid_waste Contaminated Liquids: - Solvents - Reaction mixtures handling->liquid_waste segregate Segregate as Hazardous Waste solid_waste->segregate liquid_waste->segregate solid_container Collect Solids in Labeled Hazardous Waste Container segregate->solid_container liquid_container Collect Liquids in Labeled Hazardous Waste Container segregate->liquid_container store Store in Designated Secure Area solid_container->store liquid_container->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs incineration Incineration at Permitted Facility contact_ehs->incineration

Disposal workflow for this compound.
Personal Protective Equipment (PPE) and Spill Management

  • Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, when handling this compound.[5]

  • Spill Management: In the event of a spill, avoid dust formation.[5] Evacuate unnecessary personnel and ensure adequate ventilation.[5] Collect the spilled material using appropriate methods to avoid dispersal and place it in a sealed container for disposal as hazardous waste.[5] Prevent the spilled chemical from entering drains or the environment.[5]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Essential Safety and Logistical Information for Handling rac Methyl Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling rac Methyl Efavirenz, a potential synthetic impurity and degradation product of the antiretroviral drug Efavirenz. The following procedural guidance outlines operational and disposal plans to facilitate safe laboratory practices.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure risk. Given that specific occupational exposure limits (OELs) for this compound are not publicly available, it is prudent to treat it as a potent pharmaceutical compound and adhere to stringent safety protocols.

Recommended Personal Protective Equipment:

PPE CategoryItemStandard
Eye Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspected prior to use
Body Protection Lab coat or impervious clothingFully buttoned
Respiratory Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.N95 or higher

Engineering Controls:

  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Containment: For procedures that may generate dust or aerosols, the use of a glove box or an isolator is highly recommended to provide a physical barrier between the operator and the compound.

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is essential. The following workflow provides a step-by-step guide for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Receive and Log Compound prep_ppe Don Appropriate PPE prep_start->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Compound (in containment if possible) prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Surfaces handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste should be treated as hazardous pharmaceutical waste.

Waste Segregation and Disposal:

Waste TypeContainer ColorDisposal Method
Solid Waste (e.g., contaminated gloves, wipes)BlackIncineration by a licensed hazardous waste disposal service.
Liquid Waste (e.g., solutions containing the compound)Black (or as specified by the disposal service)Collection by a licensed hazardous waste disposal service for incineration.
Sharps (e.g., contaminated needles, glass)Yellow-lidded sharps containerIncineration by a licensed medical or hazardous waste disposal service.

Do not dispose of this compound down the drain or in general trash. All waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name of the compound.

Experimental Protocol: Standard Operating Procedure for Handling Potent Compounds

The following is a general experimental protocol for handling potent compounds like this compound in a laboratory setting. This should be adapted to specific experimental needs while maintaining the core safety principles.

1. Preparation: 1.1. Review the Safety Data Sheet (SDS) for this compound before starting any work. 1.2. Ensure all necessary PPE is available and in good condition. 1.3. Prepare the work area in a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper. 1.4. Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Solution Preparation: 2.1. If possible, weigh the solid compound within a balance enclosure or a glove box to minimize the risk of aerosol generation. 2.2. Use a dedicated set of spatulas and weighing boats. 2.3. Carefully add the desired solvent to the vessel containing the weighed compound. Ensure the vessel is capped or covered during dissolution.

3. Experimental Procedure: 3.1. Conduct all manipulations of the compound and its solutions within the chemical fume hood. 3.2. Keep all containers with the compound sealed when not in immediate use. 3.3. Avoid skin contact and inhalation of any dust or aerosols.

4. Decontamination and Cleanup: 4.1. After the experiment is complete, decontaminate all surfaces that may have come into contact with the compound. A solution of sodium hypochlorite followed by a rinse with 70% ethanol can be effective, but compatibility with surfaces should be checked. 4.2. Decontaminate all non-disposable equipment that was in contact with the compound. 4.3. Dispose of all contaminated disposable materials in the designated hazardous waste containers.

5. Personal Decontamination: 5.1. Remove PPE in the correct order to avoid cross-contamination. 5.2. Wash hands thoroughly with soap and water after removing gloves.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Methyl Efavirenz
Reactant of Route 2
Reactant of Route 2
rac Methyl Efavirenz

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.